Product packaging for 5-Bromo-2,3-dichloroquinoxaline(Cat. No.:CAS No. 1092286-00-4)

5-Bromo-2,3-dichloroquinoxaline

Numéro de catalogue: B1519137
Numéro CAS: 1092286-00-4
Poids moléculaire: 277.93 g/mol
Clé InChI: SJMFLJROEFRGAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2,3-dichloroquinoxaline (CAS 1092286-00-4) is a halogenated quinoxaline derivative that serves as a versatile and key synthetic intermediate in organic chemistry and medicinal chemistry research . The compound features a bromine atom at the 5-position and two chlorine atoms at the 2- and 3-positions of the quinoxaline scaffold, creating a distinct reactivity profile that allows for sequential and regioselective nucleophilic aromatic substitution reactions . This compound is a privileged building block for constructing a diverse library of novel heterocyclic compounds . Its primary research value lies in the development of potential therapeutic agents. Derivatives synthesized from this compound have shown significant promise in biological evaluations, particularly as potent anticancer agents against various tumor cell lines and as antimicrobial agents against Gram-positive and Gram-negative bacteria . The scaffold is also relevant in the synthesis of compounds with applications in material science, such as organic semiconductors and luminescent materials . Key Synthetic Intermediate: The synthesis of this compound typically begins with 4-bromo-1,2-phenylenediamine, which undergoes condensation with oxalic acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione, followed by chlorination with reagents such as phosphorus oxychloride (POCI₃) . The two chlorine atoms on the pyrazine ring are highly reactive towards nitrogen, oxygen, and sulfur nucleophiles, enabling the facile introduction of a wide range of functional groups . The bromine atom on the benzene ring offers a secondary site for further functionalization via metal-catalyzed cross-coupling reactions, making this compound an exceptionally flexible starting material for complex molecule synthesis . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrCl2N2 B1519137 5-Bromo-2,3-dichloroquinoxaline CAS No. 1092286-00-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMFLJROEFRGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Bromo-2,3-dichloroquinoxaline from 6-bromo-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2,3-dichloroquinoxaline, a key intermediate in the development of various biologically active compounds. The primary synthetic route detailed herein involves the chlorination of 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This document consolidates information from scientific literature to present a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthesis workflow. It is important to note that while the target compound is specified as this compound, the direct chlorination of 6-bromo-1,4-dihydroquinoxaline-2,3-dione, as described in the literature, typically yields the 6-bromo isomer. This guide will proceed by detailing the established protocol for the synthesis of the 6-bromo isomer, which serves as a direct and relevant methodology.

Reaction Overview and Data Summary

The conversion of 6-bromo-1,4-dihydroquinoxaline-2,3-dione to its corresponding dichloro derivative is a crucial step in the synthesis of various quinoxaline-based compounds. This transformation is typically achieved through chlorination using phosphorus oxychloride (POCl₃), often with N,N-Dimethylformamide (DMF) acting as a catalyst.[1][2] The reaction is generally performed under reflux conditions to ensure complete conversion.

The following table summarizes the quantitative data and conditions for a representative chlorination reaction, adapted from analogous syntheses of dichloroquinoxalines.[3]

ParameterValueSource
Starting Material 6-bromo-1,4-dihydroquinoxaline-2,3-dione[1][2]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)[1][2][3]
Catalyst N,N-Dimethylformamide (DMF)[1][2][3]
Solvent Excess Phosphorus Oxychloride (POCl₃)[3]
Reaction Temperature Reflux[3]
Reaction Time ~1.5 hours[3]
Product 6-Bromo-2,3-dichloroquinoxaline[1][2]
Yield Good[1][2]
Work-up Procedure Quenching in ice-water, filtration, drying[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 6-Bromo-2,3-dichloroquinoxaline. The protocol is based on established procedures for the chlorination of quinoxaline-2,3-diones.[3]

Materials and Reagents:

  • 6-bromo-1,4-dihydroquinoxaline-2,3-dione

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Deionized water

  • Chloroform and n-Hexane (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, create a mixture of 6-bromo-1,4-dihydroquinoxaline-2,3-dione (0.1 mole), freshly distilled phosphorus oxychloride (60 mL), and N,N-Dimethylformamide (5 mL).[3]

  • Chlorination Reaction: With continuous stirring, heat the mixture to reflux. Maintain the reflux for approximately 1.5 hours.[3] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the cooled reaction mixture into a beaker containing a large volume of crushed ice and water, while stirring vigorously.[3] Caution: This step is exothermic and should be performed in a well-ventilated fume hood.

  • Product Isolation: The resulting solid precipitate is collected by vacuum filtration through a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with cold water until the filtrate is neutral. Dry the product completely.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and n-hexane, to yield pure 6-Bromo-2,3-dichloroquinoxaline.[3]

Synthesis Workflow Visualization

The following diagram illustrates the chemical transformation from the starting material to the final product.

Synthesis_Workflow Reactant 6-bromo-1,4-dihydro- quinoxaline-2,3-dione Reagents_label POCl₃, DMF Reflux Reactant->Reagents_label Product This compound (as 6-bromo isomer) Reagents_label->Product

Caption: Chlorination of 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

References

Spectroscopic and Structural Elucidation of 5-Bromo-2,3-dichloroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2,3-dichloroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents a detailed analysis of the closely related and well-characterized parent compound, 2,3-dichloroquinoxaline. The expected spectral modifications arising from the introduction of a bromine atom at the 5-position are discussed, providing a robust framework for the characterization of this compound.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2,3-dichloroquinoxaline-7.85 - 7.95m-H-5, H-8
7.60 - 7.70m-H-6, H-7
This compound (Predicted) CDCl₃~8.0d~8.0H-8
~7.8dd~8.0, ~1.5H-6
~7.5t~8.0H-7

Rationale for Predicted Shifts: The introduction of an electron-withdrawing bromine atom at the 5-position is expected to deshield the adjacent protons. Consequently, the signal for H-6 would likely shift downfield and appear as a doublet of doublets due to coupling with H-7 and H-8. The H-8 proton would also experience a downfield shift and appear as a doublet, coupled with H-7. The H-7 proton would likely appear as a triplet.

Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
2,3-dichloroquinoxaline-145.2C-2, C-3
140.1C-4a, C-8a
130.5C-6, C-7
129.2C-5, C-8
This compound (Predicted) CDCl₃~145.0C-2, C-3
~141.0C-8a
~139.0C-4a
~133.0C-6
~131.0C-8
~128.0C-7
~120.0C-5

Rationale for Predicted Shifts: The carbon atom directly bonded to the bromine (C-5) is expected to be significantly shielded, resulting in a substantial upfield shift. The other carbon atoms in the aromatic ring will also experience shifts, though to a lesser extent, due to the electronic effects of the bromine substituent.

Table 3: Infrared (IR) Spectroscopic Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
2,3-dichloroquinoxalineC=N stretch1610 - 1650
Aromatic C=C stretch1450 - 1600
C-Cl stretch700 - 800
Aromatic C-H bend750 - 850 (out-of-plane)
This compound (Predicted) C-Br stretch500 - 600

Rationale for Predicted Absorptions: The IR spectrum of this compound is expected to be very similar to that of 2,3-dichloroquinoxaline, with the addition of a characteristic C-Br stretching vibration in the fingerprint region.

Table 4: Mass Spectrometry Data
CompoundIonization Method[M]⁺ (m/z)[M+2]⁺ (m/z)[M+4]⁺ (m/z)Key Fragmentation Peaks
2,3-dichloroquinoxalineEI198200202Loss of Cl, loss of N₂
This compound EI276278/280280/282Loss of Br, loss of Cl, loss of N₂

Rationale for Predicted m/z Values: The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The molecular ion peak ([M]⁺) will be observed at m/z 276, with prominent [M+2]⁺ and [M+4]⁺ peaks corresponding to the different isotopic combinations.

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic characterization of halogenated quinoxalines, which can be adapted for this compound.

General Synthesis of Halogenated Quinoxalines

A common method for the synthesis of 2,3-dichloroquinoxaline derivatives involves the condensation of the corresponding o-phenylenediamine with oxalyl chloride, followed by chlorination. For the synthesis of this compound, 3-bromo-1,2-phenylenediamine would be the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Standard parameters are used, with a spectral width of 0-10 ppm.

  • ¹³C NMR: A proton-decoupled spectrum is acquired with a spectral width of 0-160 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

Mass Spectrometry (MS)
  • Instrumentation: An Electron Ionization (EI) mass spectrometer.

  • Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its chemical structure.

Caption: General synthetic workflow for this compound.

Caption: Chemical structure of this compound.

The Emerging Role of 5-Bromo-2,3-dichloroquinoxaline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline scaffolds are a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The inherent versatility of the quinoxaline ring system, coupled with the potential for diverse functionalization, has made it a privileged structure in medicinal chemistry. This technical guide focuses on the potential applications of a specific, highly reactive intermediate, 5-Bromo-2,3-dichloroquinoxaline, and its derivatives. Due to the limited availability of data on the 5-bromo isomer, this guide will leverage the more extensively studied 6-bromo-2,3-dichloroquinoxaline as a close structural and functional analogue to illustrate the synthetic possibilities and biological potential. The reactivity of the dichloroquinoxaline core is largely governed by the pyrazine ring, and the position of the bromine atom on the benzene ring is expected to subtly modulate the electronic properties and biological interactions of the resulting derivatives.

Synthetic Strategies and Key Reactions

The 2,3-dichloroquinoxaline core is highly susceptible to nucleophilic substitution, allowing for the sequential or simultaneous replacement of the chlorine atoms. This reactivity is the foundation for creating a diverse library of derivatives. The presence of a bromine atom on the benzene ring offers an additional site for modification, for instance, through cross-coupling reactions, further expanding the chemical space that can be explored.

A common and effective starting point for the synthesis of 6-bromo-2,3-dichloroquinoxaline involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination with phosphorus oxychloride.[1]

Experimental Protocol: Synthesis of 6-Bromo-2,3-dichloroquinoxaline

  • Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione: A mixture of 4-bromo-o-phenylenediamine and oxalic acid in a 1:1 molar ratio is heated in hydrochloric acid. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the dione derivative.

  • Chlorination: The 6-bromo-1,4-dihydroquinoxaline-2,3-dione is refluxed with an excess of phosphorus oxychloride in the presence of a catalytic amount of dimethylformamide (DMF). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting solid is filtered, washed thoroughly with water, and dried to afford 6-bromo-2,3-dichloroquinoxaline.[1]

The dichloroquinoxaline can then be further functionalized. For example, reaction with one equivalent of hydrazine hydrate in ethanol selectively yields 6-bromo-2-chloro-3-hydrazinylquinoxaline.[1] Subsequent reaction with another equivalent of hydrazine hydrate can replace the second chlorine atom.[1]

Potential Therapeutic Applications

Derivatives of bromo-dichloroquinoxaline have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Quinoxaline derivatives have been identified as potent anticancer agents, often acting as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2][3] The mechanism of action for many quinoxaline-based anticancer agents involves the competitive binding to the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][3] Inhibition of these signaling pathways can lead to the suppression of tumor angiogenesis and the induction of apoptosis.

Signaling Pathway: Kinase Inhibition by Quinoxaline Derivatives

G cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_response Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds ADP ADP Receptor->ADP Hydrolyzes P1 Downstream Signaling Proteins (e.g., RAF, MEK, ERK) Receptor->P1 Activates Apoptosis Apoptosis Receptor->Apoptosis Induces (when inhibited) Quinoxaline Quinoxaline Derivative Quinoxaline->Receptor Inhibits (Competitive with ATP) ATP ATP ATP->Receptor Binds to active site P2 Phosphorylation P1->P2 Leads to Proliferation Cell Proliferation & Angiogenesis P2->Proliferation Promotes

Caption: Kinase inhibition by quinoxaline derivatives.

Experimental Workflow: In Vitro Anticancer Activity Screening

G start Start: Synthesized Quinoxaline Derivatives cell_culture Seed Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2) in 96-well plates start->cell_culture treatment Treat cells with various concentrations of compounds cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation srb_assay Perform Sulforhodamine B (SRB) Assay incubation->srb_assay measurement Measure absorbance to determine cell viability srb_assay->measurement data_analysis Calculate IC50 values measurement->data_analysis end End: Identify potent anticancer compounds data_analysis->end

Caption: Workflow for anticancer activity screening.

Table 1: In Vitro Anticancer Activity of 6-Bromoquinoxaline Derivatives (IC₅₀ in µg/mL) [1]

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)HEK-293 (Normal)
4 0.01 ± 0.0010.02 ± 0.0020.03 ± 0.003>100
5a 0.02 ± 0.0020.04 ± 0.0040.05 ± 0.005>100
5b 0.03 ± 0.0030.05 ± 0.0060.06 ± 0.008>100
Doxorubicin 0.45 ± 0.050.52 ± 0.060.63 ± 0.07Not Reported

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocol: In Vitro Anticancer Drug Discovery Screen (NCI Protocol) [1]

  • Cell Plating: Cancer cell lines are plated in 96-well microtiter plates and incubated to allow for cell attachment.

  • Compound Addition: The synthesized quinoxaline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A positive control (e.g., doxorubicin) and a negative control (vehicle) are also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

  • Absorbance Measurement: The absorbance is measured spectrophotometrically to determine the cell density in each well.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[1] The proposed mechanism of antimicrobial action for some quinoxaline compounds involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[4] This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Logical Relationship: Antimicrobial Mechanism of Action

G start Quinoxaline Derivative target Bacterial DNA Gyrase start->target Binds to inhibition Inhibition of Enzyme Activity target->inhibition Leads to dna_synthesis Disruption of DNA Replication and Repair inhibition->dna_synthesis cell_death Bacterial Cell Death dna_synthesis->cell_death

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2,3-dichloroquinoxaline. This versatile building block allows for the selective introduction of aryl and heteroaryl moieties, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, making this synthetic route of particular interest to drug development professionals.[1]

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[2][3] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[2][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a highly favored method for the synthesis of biaryls, styrenes, and polyolefins.[2][5]

In the context of this compound, the Suzuki-Miyaura reaction offers a strategic approach to functionalize the quinoxaline core. The differential reactivity of the halogen substituents (bromo vs. chloro) allows for selective cross-coupling, typically at the more reactive C-Br bond, leaving the C-Cl bonds available for subsequent transformations.

Regioselectivity in the Cross-Coupling of this compound

In palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the regioselectivity is governed by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl. Therefore, in this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C5-Br bond.

Studies on related dihaloquinoxalines, such as 2,6-dichloroquinoxaline, have shown that electronic factors control the site-selectivity of the coupling reaction.[6] For 2,6-dichloroquinoxaline, the reaction proceeds preferentially at the C2 position. While no direct studies on this compound were identified, the higher reactivity of the C-Br bond over C-Cl bonds is a well-established principle in Suzuki-Miyaura couplings.

Experimental Data Summary

The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions of various halo-substituted quinoxalines and related heterocycles, which can serve as a starting point for optimizing the reaction of this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloroquinoxalineArylboronic acids (1.3 equiv)Pd(PPh₃)₄ (5)K₃PO₄ (2)THF90823-97[6]
2,6-DichloroquinoxalineArylboronic acids (2.5 equiv)Pd(PPh₃)₄ (5)2M K₂CO₃1,4-Dioxane12012Good[6]
2-Aryl-6-chloroquinoxalinesArylboronic acids (1.3 equiv)Pd(PPh₃)₄ (5)2M K₂CO₃1,4-Dioxane1208Good[6]
2-Chloroquinoxaline N-oxidesArylboronic acidsPd precatalyst & monophosphine ligands----up to 96[7]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative procedure based on established methods for similar substrates.[6] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,3-dichloroquinoxaline.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd_ox R¹-Pd(II)L_n-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L_n-OR' pd_ox->pd_trans Base (-HX) pd_re R¹-Pd(II)L_n-R² pd_trans->pd_re Transmetalation (R²-B(OR')₂) pd_re->pd0 Reductive Elimination (R¹-R²) coupled_product Coupled Product (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: This compound Arylboronic Acid Base start->reactants inert Establish Inert Atmosphere (Ar or N₂) reactants->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The Suzuki-Miyaura cross-coupling of this compound provides a powerful tool for generating libraries of novel 5-aryl-2,3-dichloroquinoxalines. These compounds can serve as key intermediates for further functionalization at the chloro-positions, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The ability to rapidly diversify the substituent at the 5-position is crucial in the lead optimization phase of drug discovery.[1]

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2,3-dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2,3-dichloroquinoxalines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile chemical handles at the 2 and 3-positions, allowing for further molecular elaboration.

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of an aryl group at the C-5 position of the 2,3-dichloroquinoxaline core creates a valuable intermediate for the development of novel pharmaceuticals and organic materials. The subsequent reactivity of the chloro substituents at the C-2 and C-3 positions allows for diverse downstream functionalization.

The described methodology relies on the regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halo-2,3-dichloroquinoxaline with various arylboronic acids. The selectivity of the reaction at the C-5 position is achieved by exploiting the differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl) towards oxidative addition to the palladium(0) catalyst. For this protocol, we will focus on a 5-bromo-2,3-dichloroquinoxaline as the starting material to ensure selective arylation at the desired position.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key to achieving regioselectivity in the arylation of a polyhalogenated heterocycle like this compound lies in the first step of the catalytic cycle: oxidative addition. The palladium(0) catalyst preferentially inserts into the weaker, more reactive carbon-bromine (C-Br) bond at the C-5 position over the stronger carbon-chlorine (C-Cl) bonds at the C-2 and C-3 positions. Following oxidative addition, transmetalation with the arylboronic acid and subsequent reductive elimination afford the desired 5-aryl-2,3-dichloroquinoxaline and regenerate the palladium(0) catalyst.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of 5-aryl-2,3-dichloroquinoxalines. Reaction conditions may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base. If a solid ligand is used, it should also be added at this stage.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe. The reaction mixture is typically set up at a concentration of 0.1-0.2 M with respect to the this compound.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,3-dichloroquinoxaline.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of various 5-aryl-2,3-dichloroquinoxalines based on analogous reactions in the literature.

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Phenyl-2,3-dichloroquinoxaline

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene1001275
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane100882
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane100691
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene110888

Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura couplings.

Table 2: Substrate Scope with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2,3-dichloroquinoxaline91
24-Methoxyphenylboronic acid2,3-Dichloro-5-(4-methoxyphenyl)quinoxaline88
34-Methylphenylboronic acid2,3-Dichloro-5-(p-tolyl)quinoxaline93
43-Fluorophenylboronic acid2,3-Dichloro-5-(3-fluorophenyl)quinoxaline85
52-Thienylboronic acid2,3-Dichloro-5-(thiophen-2-yl)quinoxaline78
64-(Trifluoromethyl)phenylboronic acid2,3-Dichloro-5-(4-(trifluoromethyl)phenyl)quinoxaline82

Reaction conditions: this compound (1.0 equiv), arylboronic acid (1.3 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), 1,4-dioxane, 100 °C, 6h. Yields are isolated yields and are representative.

Visualizations

Reaction Scheme

G cluster_0 Palladium-Catalyzed Synthesis of 5-Aryl-2,3-dichloroquinoxalines start This compound boronic_acid + Arylboronic Acid reagents Pd Catalyst, Base Solvent, Heat boronic_acid->reagents product 5-Aryl-2,3-dichloroquinoxaline Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar' pd_complex1->transmetalation Ar'B(OH)₂ Base pd_complex2->reductive_elimination ArX This compound ArBOH2 Arylboronic Acid ArAr 5-Aryl-2,3-dichloroquinoxaline Experimental_Workflow start Setup Reaction Under Inert Atmosphere reagents Add Reactants, Catalyst, Base, and Solvent start->reagents degas Degas Reaction Mixture reagents->degas heat Heat and Stir degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

The Role of 5-Bromo-2,3-dichloroquinoxaline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, the versatile chemical scaffold of quinoxaline has emerged as a significant area of interest for researchers. Specifically, the strategic application of 5-Bromo-2,3-dichloroquinoxaline as a starting material is enabling the development of a new generation of potent anticancer agents. These novel compounds are demonstrating promising activity against a range of cancer cell lines by targeting key signaling pathways and inducing programmed cell death.

Scientists in the field of drug discovery are leveraging the reactive nature of the chloro- and bromo- substituents on the quinoxaline core to synthesize diverse libraries of derivatives. These modifications allow for the fine-tuning of the molecule's biological activity, leading to the identification of compounds with significant therapeutic potential. The synthesized agents have shown efficacy in inhibiting various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.

Mechanism of Action: Targeting Key Cancer Pathways

Quinoxaline derivatives synthesized from this compound have been shown to exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of protein kinases, which are pivotal in cancer cell signaling.[1] By blocking the activity of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can halt the uncontrolled growth and proliferation of cancer cells.[1][2][3]

Furthermore, several of these novel quinoxaline derivatives have been identified as potent inducers of apoptosis, or programmed cell death.[2][4] This is a critical mechanism for eliminating cancerous cells. Research indicates that these compounds can trigger apoptosis through the modulation of key regulatory proteins, leading to the self-destruction of malignant cells.[4]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives, highlighting their potency against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 4i A549 (Lung)3.902 ± 0.098
MCF7 (Breast)-
NIH3T3 (Fibroblast)-
Compound XVa HCT116 (Colon)4.4
MCF-7 (Breast)5.3
HepG2 (Liver)-
Compound 5a MCF-7 (Breast)10.78 ± 0.892
Compound 5b MCF-7 (Breast)29.7 ± 2.73
Quinoxaline DerivativeA549 (Lung)2.7 nM
Quinoxaline DerivativeMCF7 (Breast)2.2 nM

Data compiled from multiple sources.[2][5][6][7]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-6-bromo-2-chloro-3-aminoquinoxaline Derivatives:

This protocol is a representative example of how this compound can be utilized in the synthesis of anticancer agents.

Materials:

  • This compound

  • Substituted aniline

  • Triethylamine

  • Ethanol

  • Ammonia solution (25%)

  • Dioxane

Procedure:

  • Step 1: Synthesis of 5-Bromo-2-chloro-3-(arylamino)quinoxaline.

    • A mixture of this compound (1 mmol), the appropriate substituted aniline (1 mmol), and triethylamine (1.5 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.

  • Step 2: Synthesis of N-Aryl-6-bromo-3-aminoquinoxalin-2-amine.

    • The intermediate from Step 1 (1 mmol) is dissolved in dioxane (15 mL).

    • A 25% aqueous ammonia solution (10 mL) is added to the mixture.

    • The reaction mixture is heated in a sealed tube at 120-130°C for 12-16 hours.

    • After cooling, the mixture is poured into cold water.

    • The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent to obtain the final product.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow This compound This compound Intermediate Intermediate This compound->Intermediate Substituted Aniline, Triethylamine, Ethanol Final Product Final Product Intermediate->Final Product Ammonia, Dioxane, Heat G cluster_pathway Kinase Inhibition Pathway Quinoxaline\nDerivative Quinoxaline Derivative EGFR/VEGFR EGFR/VEGFR Quinoxaline\nDerivative->EGFR/VEGFR Inhibits Downstream Signaling Downstream Signaling EGFR/VEGFR->Downstream Signaling Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival Promotes Tumor Growth Tumor Growth Cell Proliferation\n& Survival->Tumor Growth G cluster_apoptosis Apoptosis Induction Pathway Quinoxaline\nDerivative Quinoxaline Derivative Modulation of\nApoptotic Proteins Modulation of Apoptotic Proteins Quinoxaline\nDerivative->Modulation of\nApoptotic Proteins Caspase\nActivation Caspase Activation Modulation of\nApoptotic Proteins->Caspase\nActivation Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) Caspase\nActivation->Apoptosis\n(Programmed Cell Death)

References

Application Note: Rapid Microwave-Assisted Synthesis of 5-Bromo-2,3-dichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient microwave-assisted protocol for the synthesis of 5-Bromo-2,3-dichloroquinoxaline, a key intermediate in the development of novel pharmaceuticals. Quinoxaline derivatives are integral components in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and antidepressant properties.[1][2] The described methodology leverages the advantages of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional thermal methods.[3][4][5] This protocol is designed for ease of implementation in a research or drug development setting, providing a reliable pathway to this valuable synthetic building block.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[6][7] The 2,3-disubstituted quinoxaline scaffold, in particular, is a privileged structure in medicinal chemistry.[2] The introduction of a bromine atom at the 5-position of the quinoxaline ring provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[3][4] The rapid and uniform heating provided by microwave irradiation often leads to shorter reaction times, higher yields, and improved product purity.[3][4][5] This application note outlines a two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of 5-bromoquinoxaline-2,3(1H,4H)-dione, followed by a microwave-assisted chlorination.

Experimental Protocols

Step 1: Synthesis of 5-Bromoquinoxaline-2,3(1H,4H)-dione

This initial step involves the condensation of 3-bromo-1,2-phenylenediamine with oxalic acid to form the quinoxaline dione precursor.

Materials:

  • 3-Bromo-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 2 M Hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 3-bromo-1,2-phenylenediamine in 100 mL of ethanol.

  • Add a solution of 7.5 g of oxalic acid dihydrate in 50 mL of 2 M hydrochloric acid to the flask.

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-bromoquinoxaline-2,3(1H,4H)-dione.

Step 2: Microwave-Assisted Synthesis of this compound

This step details the chlorination of the dione precursor using phosphorus oxychloride under microwave irradiation.

Materials:

  • 5-Bromoquinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1.0 g of 5-bromoquinoxaline-2,3(1H,4H)-dione.

  • Carefully add 5 mL of phosphorus oxychloride and a catalytic amount (2-3 drops) of N,N-dimethylformamide to the vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

StepReactant 1Reactant 2SolventCatalystMethodTimeTemp (°C)Yield (%)
13-Bromo-1,2-phenylenediamineOxalic acidEthanol/2M HCl-Reflux2 h~80~85
25-Bromoquinoxaline-2,3(1H,4H)-dionePOCl₃-DMFMicrowave10 min150~90

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Bromoquinoxaline-2,3(1H,4H)-dione cluster_step2 Step 2: Microwave Synthesis of this compound start1 3-Bromo-1,2-phenylenediamine + Oxalic acid in EtOH/HCl reflux Reflux for 2 hours start1->reflux cool1 Cool to RT reflux->cool1 filter1 Vacuum Filtration cool1->filter1 wash1 Wash with H₂O and EtOH filter1->wash1 dry1 Dry under Vacuum wash1->dry1 product1 5-Bromoquinoxaline-2,3(1H,4H)-dione dry1->product1 start2 5-Bromoquinoxaline-2,3(1H,4H)-dione + POCl₃ + DMF (cat.) product1->start2 Intermediate microwave Microwave Irradiation (150°C, 10 min) start2->microwave quench Quench with Ice microwave->quench extract Extract with DCM quench->extract wash2 Wash with NaHCO₃ and Brine extract->wash2 dry2 Dry over Na₂SO₄ wash2->dry2 purify Column Chromatography dry2->purify product2 This compound purify->product2

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis

logical_relationship precursor 3-Bromo-1,2-phenylenediamine intermediate 5-Bromoquinoxaline-2,3(1H,4H)-dione precursor->intermediate Condensation reagent1 Oxalic Acid reagent1->intermediate product This compound intermediate->product Chlorination reagent2 Phosphorus Oxychloride (POCl₃) reagent2->product microwave Microwave Irradiation microwave->product Accelerates

Caption: Key reagents and transformations in the synthesis of this compound.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over traditional synthetic routes, making it a valuable tool for researchers in medicinal chemistry and drug development. The availability of this key intermediate will facilitate the exploration of novel quinoxaline derivatives as potential therapeutic agents.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromo-2,3-dichloroquinoxaline, a key intermediate in the development of pharmaceuticals and functional materials. The synthesis is designed to be robust, scalable, and mindful of industrial safety and environmental considerations.

Introduction

This compound is a versatile heterocyclic building block. The presence of reactive chlorine atoms at the 2 and 3 positions, combined with the bromo-substituent on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of functionalized quinoxaline derivatives. These derivatives have shown significant potential in medicinal chemistry, exhibiting activities such as anticancer, antibacterial, and antiviral properties. In materials science, substituted quinoxalines are explored for their applications in organic electronics and as fluorescent materials.

The following protocols outline a three-step synthesis suitable for industrial production, starting from commercially available reagents.

Overall Synthesis Workflow

The industrial synthesis of this compound is proposed as a three-step process:

  • Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine from o-phenylenediamine.

  • Step 2: Synthesis of 6-Bromoquinoxaline-2,3-dione via condensation of 4-Bromo-1,2-phenylenediamine with oxalic acid.

  • Step 3: Chlorination of 6-Bromoquinoxaline-2,3-dione to yield the final product, this compound.

Synthesis_Workflow Start o-Phenylenediamine Step1 Step 1: Bromination Start->Step1 Intermediate1 4-Bromo-1,2-phenylenediamine Step1->Intermediate1 Step2 Step 2: Condensation Intermediate1->Step2 Intermediate2 6-Bromoquinoxaline-2,3-dione Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 4-Bromo-1,2-phenylenediamine

This protocol is adapted from patented, safer bromination procedures that avoid the use of hazardous liquid bromine.[1][2]

Reaction Scheme:

Step1_Reaction o-Phenylenediamine o-Phenylenediamine 4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine o-Phenylenediamine->4-Bromo-1,2-phenylenediamine  NaBr, H2O2, Acetic Acid/Acetic Anhydride then NaOH(aq) hydrolysis

Caption: Synthesis of 4-Bromo-1,2-phenylenediamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
o-Phenylenediamine108.1410.80.10
Acetic Acid60.0580.0-
Acetic Anhydride102.0921.40.21
Sodium Bromide102.8911.30.11
Hydrogen Peroxide (30%)34.0112.50.11
Sodium Hydroxide40.0016.00.40
Methanol32.04100.0-
tert-Butyl methyl ether88.15As needed-

Protocol:

  • Acetylation: Charge a suitable reactor with acetic acid and o-phenylenediamine. Stir until all solids are dissolved. Cool the mixture to 10-15°C. Slowly add acetic anhydride, maintaining the temperature below 25°C. After the addition is complete, warm the mixture to 50°C and hold for 1-2 hours until the reaction is complete (monitored by HPLC).

  • Bromination: Cool the reaction mixture to 20-25°C. Add sodium bromide and stir until dissolved. Slowly add 30% hydrogen peroxide, maintaining the temperature below 30°C. After the addition, stir at room temperature for 1-2 hours, then warm to 50-60°C for 3-4 hours until the reaction is complete (monitored by HPLC).

  • Work-up and Hydrolysis: Cool the reaction mixture and quench by slowly adding it to a stirred vessel containing ice water and a small amount of sodium sulfite to neutralize any remaining oxidant. Filter the precipitated solid (4-bromo-N,N'-diacetyl-o-phenylenediamine) and wash with water.

  • Charge a new reactor with methanol and the wet cake of the intermediate. Add a 5N aqueous solution of sodium hydroxide. Heat the mixture to reflux (around 80°C) and maintain for 4-6 hours until hydrolysis is complete (monitored by HPLC).

  • Isolation and Purification: Cool the reaction mixture. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from tert-butyl methyl ether to yield high-purity 4-Bromo-1,2-phenylenediamine.

Expected Yield: 75-85%

Step 2: Scale-Up Synthesis of 6-Bromoquinoxaline-2,3-dione

This is a classical condensation reaction to form the quinoxaline core.[3]

Reaction Scheme:

Step2_Reaction 4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine 6-Bromoquinoxaline-2,3-dione 6-Bromoquinoxaline-2,3-dione 4-Bromo-1,2-phenylenediamine->6-Bromoquinoxaline-2,3-dione  Oxalic Acid, aq. HCl, Reflux

Caption: Synthesis of 6-Bromoquinoxaline-2,3-dione.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
4-Bromo-1,2-phenylenediamine187.0418.70.10
Oxalic Acid Dihydrate126.0712.60.10
Hydrochloric Acid (4N)-100 L-

Protocol:

  • Reaction Setup: Charge a glass-lined reactor with 4N hydrochloric acid, 4-Bromo-1,2-phenylenediamine, and oxalic acid dihydrate.

  • Reaction: Heat the mixture to reflux (approximately 100-105°C) with stirring. Maintain at reflux for 2-3 hours. The product will begin to precipitate out of the solution.

  • Isolation: Cool the reaction mixture to room temperature. Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 80-100°C to a constant weight.

Expected Yield: 90-95%

Step 3: Scale-Up Synthesis of this compound

This step involves a chlorination reaction using phosphorus oxychloride, a common and effective reagent for this transformation on an industrial scale.[4][5][6][7]

Reaction Scheme:

Step3_Reaction 6-Bromoquinoxaline-2,3-dione 6-Bromoquinoxaline-2,3-dione This compound This compound 6-Bromoquinoxaline-2,3-dione->this compound  POCl3, Reflux

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
6-Bromoquinoxaline-2,3-dione241.0324.10.10
Phosphorus Oxychloride (POCl3)153.3376.7 (46.8 L)0.50

Protocol:

  • Reaction Setup: In a dry, glass-lined reactor equipped with a robust reflux condenser and a scrubbing system for acidic gases, charge phosphorus oxychloride. Slowly add the 6-Bromoquinoxaline-2,3-dione powder with stirring. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. The reaction progress can be monitored by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction mixture by adding it to a stirred vessel containing a large amount of crushed ice and water. This step is highly exothermic and will release HCl gas, requiring efficient cooling and scrubbing.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid and wash extensively with cold water until the filtrate is neutral.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified product under vacuum at 40-50°C.

Expected Yield: 85-95%

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (by HPLC)
14-Bromo-1,2-phenylenediamineo-PhenylenediamineNaBr, H2O275-85>98%
26-Bromoquinoxaline-2,3-dione4-Bromo-1,2-phenylenediamineOxalic Acid90-95>99%
3This compound6-Bromoquinoxaline-2,3-dionePOCl385-95>99%

Predicted Characterization Data for this compound:

  • Appearance: Off-white to light yellow crystalline solid.

  • Molecular Formula: C₈H₃BrCl₂N₂

  • Molecular Weight: 277.93 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.0-8.2 (m, 2H), 7.8-7.9 (m, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 144, 141, 133, 131, 130, 129, 122, 118.

  • Mass Spectrometry (EI): m/z (%) = 276/278/280 (M⁺, isotopic pattern for BrCl₂).

Safety and Handling Protocols

General Precautions:

  • All operations should be conducted in well-ventilated areas or fume hoods.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats.

  • Emergency eyewash stations and safety showers must be readily accessible.

Specific Hazards and Handling:

  • Bromination (Step 1): Although this protocol avoids liquid bromine, hydrogen peroxide is a strong oxidizer. Avoid contact with organic materials. The reaction can be exothermic and requires careful temperature control.

  • Phosphorus Oxychloride (POCl₃) (Step 3):

    • Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and reacts violently with water.[8][9][10][11][12] Handle only in a closed system or with appropriate respiratory protection (e.g., a full-face respirator with an acid gas cartridge).[9]

    • Water Reactivity: Strictly avoid contact with water or moisture, as it liberates toxic hydrogen chloride gas and phosphoric acid.[8] All equipment must be thoroughly dried before use.

    • Quenching: The quenching of POCl₃ is extremely hazardous and must be done slowly and with efficient cooling and off-gas scrubbing.

    • Spills: Spills should be neutralized with a dry material like soda ash or lime before carefully adding water.[12]

    • Disposal: Waste POCl₃ and contaminated materials must be treated as hazardous waste and disposed of according to local regulations.[8]

Safety_Workflow Start Hazardous Reagent Handling (e.g., POCl3) PPE Wear Appropriate PPE (Gloves, Goggles, Face Shield, Respirator) Start->PPE Ventilation Use in Well-Ventilated Area (Fume Hood / Closed System) Start->Ventilation Water_Exclusion Ensure Anhydrous Conditions Start->Water_Exclusion Controlled_Addition Slow, Controlled Addition and Temperature Monitoring PPE->Controlled_Addition Ventilation->Controlled_Addition Water_Exclusion->Controlled_Addition Quenching Careful Quenching (Ice, Scrubber) Controlled_Addition->Quenching Waste_Disposal Proper Hazardous Waste Disposal Quenching->Waste_Disposal End Safe Operation Waste_Disposal->End

Caption: Safety workflow for handling hazardous reagents.

Industrial Applications

This compound serves as a crucial intermediate in the synthesis of various high-value organic molecules.

  • Pharmaceuticals: The quinoxaline scaffold is a "privileged structure" in medicinal chemistry. This intermediate can be used to synthesize compounds with potential applications as:

    • Anticancer agents[13]

    • Antibacterial and antifungal agents[13]

    • Antiviral agents

    • Kinase inhibitors

  • Materials Science: The rigid, aromatic structure of quinoxalines makes them suitable for creating:

    • Organic light-emitting diodes (OLEDs)

    • Organic semiconductors[13]

    • Fluorescent dyes and probes[13]

The sequential and regioselective substitution of the two chlorine atoms allows for the introduction of different functionalities, leading to a diverse library of compounds for screening and development.

Applications Intermediate This compound Pharma Pharmaceuticals Intermediate->Pharma Materials Materials Science Intermediate->Materials Anticancer Anticancer Agents Pharma->Anticancer Antibacterial Antibacterial Agents Pharma->Antibacterial Antiviral Antiviral Agents Pharma->Antiviral OLEDs OLEDs Materials->OLEDs Semiconductors Organic Semiconductors Materials->Semiconductors Dyes Fluorescent Dyes Materials->Dyes

Caption: Industrial applications of this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing no reaction or very low conversion to the desired product. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors, particularly with a complex substrate like this compound. Here are the primary areas to investigate:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a common reason for failure.

    • Potential Cause: The Pd(0) active species may not be forming or is decomposing. Some palladium sources like Pd(OAc)₂ require in-situ reduction, which might be inefficient under your current conditions.[1] Catalyst degradation into palladium black can also reduce its efficacy.[2][3]

    • Solution:

      • Use a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ to ensure the presence of the active catalytic species from the start.[1][4]

      • Ensure rigorous degassing of your solvent and reaction mixture to prevent oxygen from deactivating the catalyst.[4]

      • Increase the catalyst loading, but be mindful of potential side reactions and cost implications.

  • Sub-optimal Reaction Conditions: The chosen conditions may not be suitable for this specific substrate.

    • Potential Cause: The temperature might be too low, the base too weak, or the solvent inappropriate for the reaction.

    • Solution:

      • Systematically screen different bases. While weaker bases like K₂CO₃ are common, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary for this electron-deficient system.[5][6]

      • Experiment with a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective.[7][8][9]

      • Increase the reaction temperature. Suzuki couplings are often run at elevated temperatures, sometimes up to 100-120°C.[8][10]

  • Issues with Starting Materials: The quality of your reagents is critical.

    • Potential Cause: The boronic acid might be degrading through protodeboronation, especially in the presence of water and base.[11][12] The this compound may contain impurities that inhibit the catalyst.

    • Solution:

      • Use fresh, high-purity starting materials.

      • Consider using a boronic ester (e.g., a pinacol ester) which can be more stable than the corresponding boronic acid.[4]

      • Minimize the amount of water in the reaction or try anhydrous conditions, although some water is often beneficial.[2]

Q2: I am getting a mixture of products, including mono-substituted and di-substituted quinoxalines. How can I control the selectivity?

A2: Achieving site-selectivity in polyhalogenated systems is a common challenge. The reactivity of the C-Br bond is generally higher than the C-Cl bond in Suzuki couplings, meaning the bromine at the 5-position should react preferentially.[1] However, the electronic effects of the quinoxaline ring can influence this.

  • Potential Cause: The reaction conditions are harsh enough to facilitate the coupling at both the bromine and one or both of the chlorine atoms.

  • Solution:

    • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is formed. Lowering the reaction temperature can also enhance selectivity.

    • Choice of Catalyst and Ligand: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence selectivity.[13][14]

      • Less reactive catalysts, such as those with less electron-rich or more sterically hindered ligands, may favor mono-substitution. Consider screening different ligands to find the optimal one for your desired outcome.

    • Stoichiometry of the Boronic Acid: Using a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the boronic acid will favor mono-substitution. Using a larger excess will promote di-substitution.

Q3: I am observing significant formation of a homocoupled product from my boronic acid. What can I do to minimize this side reaction?

A3: Homocoupling of the boronic acid is a common side reaction, leading to the formation of a biaryl species derived from the boronic acid.[3][4]

  • Potential Cause: This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4]

  • Solution:

    • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the catalyst. Maintaining an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction is crucial.[12]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species present that can promote homocoupling.

    • Optimize Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. It may be necessary to screen different conditions to find those that favor the desired cross-coupling over homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for the Suzuki coupling of this compound?

A1: There is no single "best" system, as the optimal choice often depends on the specific boronic acid being used and the desired outcome (mono- vs. di-substitution). However, for challenging substrates like this, some catalyst systems are generally more robust.

  • For General Reactivity: Systems based on electron-rich and bulky phosphine ligands like XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often effective for coupling with aryl chlorides and other less reactive halides.[1] These may also be effective for this substrate.

  • For Initial Screening: A good starting point would be a commonly used and versatile catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.[15] These are often effective and can provide a good baseline for further optimization.

Q2: What is the expected order of reactivity for the different halogen atoms on this compound?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bonds at the 2- and 3-positions. This inherent difference in reactivity is the basis for achieving selective mono-substitution at the 5-position.

Q3: Can I perform a double Suzuki coupling to substitute both chlorine atoms after reacting the bromine?

A3: Yes, it is possible to perform a sequential Suzuki coupling. After the initial coupling at the 5-position, the resulting 5-aryl-2,3-dichloroquinoxaline can be isolated and then subjected to a second Suzuki coupling under more forcing conditions to react at the less reactive chloro positions. This will likely require a more active catalyst system (e.g., one with a more electron-rich ligand), a stronger base, and higher temperatures.

Experimental Protocols

Below are example experimental protocols that can serve as a starting point for the optimization of the Suzuki coupling of this compound.

Protocol 1: General Procedure for Mono-Substitution at the 5-Position

A round-bottom flask is charged with this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes. A degassed solvent (e.g., 1,4-dioxane/water 4:1) is then added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Reaction Optimization

ParameterRecommended Starting ConditionRange to Explore
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos
Base K₂CO₃ (2 equiv)K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)Toluene, DMF, THF
Temperature 80 °C60 - 120 °C
Boronic Acid 1.2 equivalents1.1 - 2.0 equivalents

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Suggested Solution(s)
Low/No Conversion Inactive catalyst, sub-optimal conditions, poor reagent qualityUse Pd(0) catalyst, increase temperature, screen bases/solvents, use fresh reagents
Lack of Selectivity Reaction conditions too harsh, incorrect stoichiometryLower temperature, monitor reaction time, use 1.1 equiv of boronic acid, screen ligands
Homocoupling Presence of oxygen, Pd(II) speciesRigorous degassing, use a Pd(0) source
Protodeboronation Degradation of boronic acidUse boronic ester, minimize water content, use fresh boronic acid

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_outcome Outcome & Optimization start Define Substrates: This compound + Arylboronic Acid reagents Select Initial Conditions: - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup reaction Run Reaction at Set Temperature (e.g., 80°C) setup->reaction analysis Monitor Progress (TLC, LC-MS) reaction->analysis outcome Desired Product? analysis->outcome success Isolate & Purify Product outcome->success Yes troubleshoot Troubleshoot Reaction outcome->troubleshoot No troubleshoot->reagents Adjust Conditions

Caption: Experimental workflow for optimizing the Suzuki coupling of this compound.

Troubleshooting_Tree start Low Conversion? catalyst Check Catalyst start->catalyst Yes conditions Screen Conditions start->conditions Yes reagents Verify Reagents start->reagents Yes catalyst_sol Use Pd(0) source Increase loading Degas thoroughly catalyst->catalyst_sol conditions_sol Increase Temperature Screen Bases (K3PO4, Cs2CO3) Screen Solvents (DMF, Toluene) conditions->conditions_sol reagents_sol Use fresh boronic acid Consider boronic ester reagents->reagents_sol selectivity Mixture of Products? selectivity_sol Lower Temperature Control Stoichiometry (1.1 eq) Screen Ligands selectivity->selectivity_sol homocoupling Homocoupling Observed? homocoupling_sol Rigorous Degassing Use Pd(0) source homocoupling->homocoupling_sol

Caption: Decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 5-Bromo-2,3-dichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a Buchwald-Hartwig amination with this compound?

A1: A general starting point for the amination of this compound involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent. Based on successful reactions with similar substrates, a reliable set of initial conditions to consider would be:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 80-120 °C

It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

Q2: Which of the halogens on this compound is expected to react first in a Buchwald-Hartwig amination?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the bromine atom at the C5 position is expected to be significantly more reactive than the chlorine atoms at the C2 and C3 positions. This selectivity allows for the targeted amination at the C5 position while leaving the chloro-substituents intact, provided the reaction conditions are carefully controlled.

Q3: What are some common side reactions to watch out for?

A3: Several side reactions can occur during the Buchwald-Hartwig amination of this compound, leading to reduced yield of the desired product. These include:

  • Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom, resulting in the formation of 2,3-dichloroquinoxaline. This can be promoted by elevated temperatures and certain catalyst/ligand combinations.

  • Double Amination: While less likely under controlled conditions due to the lower reactivity of the C-Cl bonds, it is possible for a second amination to occur at one of the chloro-positions, especially at higher temperatures or with prolonged reaction times.

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity. This is often caused by the presence of oxygen or impurities in the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong or insoluble base. 4. Low reaction temperature. 5. Presence of oxygen or water.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Screen different ligands. For electron-deficient substrates like this, bulky electron-rich phosphine ligands such as XPhos or RuPhos may be beneficial. 3. Switch to a stronger base like NaOt-Bu or KOt-Bu, or a more soluble one like Cs₂CO₃. Ensure the base is finely powdered and dry. 4. Gradually increase the reaction temperature in 10-20 °C increments. 5. Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere. Degas the solvent thoroughly.
Formation of Hydrodehalogenation Byproduct 1. Reaction temperature is too high. 2. Certain catalyst/ligand combinations may favor this pathway. 3. Presence of a hydrogen source.1. Lower the reaction temperature. 2. Screen different ligands. Bidentate ligands like BINAP or DPPF might suppress this side reaction. 3. Ensure all reagents and solvents are anhydrous.
Low Yield of Desired Product 1. Sub-optimal reaction conditions. 2. Product degradation under reaction conditions. 3. Difficult purification.1. Systematically screen different combinations of catalyst, ligand, base, and solvent. See the data table below for starting points. 2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition. 3. Optimize the chromatographic separation method. Consider using a different stationary or mobile phase.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., stirring rate, heating). 3. Trace amounts of oxygen or moisture.1. Use high-purity, anhydrous reagents and solvents from a reliable source. 2. Ensure consistent and efficient stirring and uniform heating. 3. Re-evaluate the inert atmosphere setup and degassing procedure.

Data Presentation

The following table summarizes reaction conditions that have been reported for the Buchwald-Hartwig amination of similar halo-heterocyclic compounds, which can serve as a starting point for the optimization of the reaction with this compound.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (1.5)Toluene10085
6-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ (2.5)Xantphos (10)K₃PO₄ (2.0)Dioxane11092
2-Bromo-13α-estroneAnilinePd(OAc)₂ (5)X-Phos (10)KOt-Bu (1.4)Toluene150 (MW)91
4-BromothiazolePiperidineGPhos-Pd-G3 (0.75)-NaOTMS (1.05)THF5095

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the base (e.g., Cs₂CO₃, 1.5 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminated quinoxaline.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HBr (Base) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 + Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield Catalyst Check Catalyst Activity Start->Catalyst Ligand Screen Ligands Catalyst->Ligand No Improvement Success Improved Yield Catalyst->Success Improved Base Optimize Base Ligand->Base No Improvement Ligand->Success Improved Solvent Change Solvent Base->Solvent No Improvement Base->Success Improved Temp Adjust Temperature Solvent->Temp No Improvement Solvent->Success Improved Temp->Success Improved

Caption: A logical workflow for troubleshooting low yield in the reaction.

Preventing side reactions in the synthesis of 5-Bromo-2,3-dichloroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,3-dichloroquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and established synthetic route involves a two-step process. The first step is the cyclization of 4-bromo-1,2-phenylenediamine with oxalic acid to form 6-bromoquinoxaline-2,3(1H,4H)-dione. The second step is the chlorination of this intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalyst like N,N-dimethylformamide (DMF) to yield the desired this compound.[1][2]

Q2: What are the most critical parameters to control during the synthesis?

Temperature control is crucial during both the cyclization and chlorination steps to prevent the formation of side products. Stoichiometry of the reagents, particularly the chlorinating agent, must be carefully controlled to ensure complete conversion and avoid over-chlorination. Reaction time is also a key parameter to monitor for reaction completion and to minimize degradation of the product.

Q3: What are the expected spectroscopic data for this compound?

While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals in the aromatic region corresponding to the protons on the quinoxaline ring system.

  • ¹³C NMR: Resonances for the carbon atoms of the quinoxaline core, including the carbon atoms attached to the bromine and chlorine atoms.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₈H₃BrCl₂N₂), which is approximately 277.93 g/mol , showing a characteristic isotopic pattern for one bromine and two chlorine atoms.[3]

Q4: What are the primary safety precautions to take during this synthesis?

Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of these reagents should be performed carefully, preferably by slowly adding the reaction mixture to ice or a cold basic solution.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Final Product

Potential Cause Suggested Solution
Incomplete Cyclization: The initial formation of 6-bromoquinoxaline-2,3(1H,4H)-dione is not complete.- Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC. - Check the quality of the 4-bromo-1,2-phenylenediamine and oxalic acid.
Incomplete Chlorination: The conversion of the dione intermediate to the dichloro product is partial.[4][5]- Increase the amount of POCl₃ or other chlorinating agent. A significant excess is often required. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is fully consumed. - Ensure the DMF catalyst is present and active.
Product Degradation: The product may be degrading under the harsh reaction conditions.- Avoid excessively high temperatures or prolonged heating during the chlorination step. - Work up the reaction promptly once it is complete.
Loss during Work-up and Purification: The product is lost during extraction or purification steps.- Ensure the pH is appropriately adjusted during the work-up to keep the product in the organic phase. - Optimize the solvent system for recrystallization or column chromatography to minimize loss.

Problem 2: Presence of Impurities in the Final Product

Observed Impurity (by TLC, NMR, or MS) Potential Cause Suggested Solution
Starting Material (6-bromoquinoxaline-2,3(1H,4H)-dione) present Incomplete Chlorination [4]- Increase the equivalents of the chlorinating agent (e.g., POCl₃) and/or the reaction time and temperature.[6] - Ensure the catalyst (e.g., DMF) is present in a sufficient amount.
Mono-chloro intermediate (5-Bromo-2-chloro-3-hydroxyquinoxaline) present Insufficient chlorinating agent or reaction time - Similar to incomplete chlorination, increase the amount of chlorinating agent and/or the reaction duration.
Over-brominated products (e.g., dibromo-2,3-dichloroquinoxaline) Harsh bromination conditions in a preceding or concurrent step - If brominating a pre-formed 2,3-dichloroquinoxaline, use milder brominating agents and control the stoichiometry carefully. - If starting from a different precursor, ensure selective bromination.
Isomeric bromo-quinoxaline derivatives Formation of regioisomers during the initial cyclization or a subsequent bromination step. [7][8]- The regioselectivity of the cyclization can be influenced by the substituents on the starting diamine. Ensure the purity of the 4-bromo-1,2-phenylenediamine. - Purification by column chromatography may be necessary to separate isomers.
Polymeric byproducts High reaction temperatures or prolonged reaction times, especially in the presence of strong acids. - Maintain strict temperature control throughout the synthesis. - Minimize reaction times once the desired conversion is achieved.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4M Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).

  • Add a sufficient amount of 4M hydrochloric acid to form a slurry.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to obtain 6-bromoquinoxaline-2,3(1H,4H)-dione.[1][9]

Step 2: Synthesis of this compound

Materials:

  • 6-bromoquinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (or another suitable organic solvent)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-bromoquinoxaline-2,3(1H,4H)-dione (1 equivalent).

  • Add a large excess of phosphorus oxychloride (POCl₃) (e.g., 10-20 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1-0.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it generates HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.[1][4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 4-bromo-1,2-phenylenediamine + Oxalic acid B 6-bromoquinoxaline-2,3(1H,4H)-dione A->B  4M HCl, Reflux C 6-bromoquinoxaline-2,3(1H,4H)-dione D This compound C->D  POCl3, DMF, Reflux

Caption: Synthetic workflow for this compound.

TroubleshootingTree LowYield Low Yield IncompleteCyclization Incomplete Cyclization LowYield->IncompleteCyclization IncompleteChlorination Incomplete Chlorination LowYield->IncompleteChlorination ProductDegradation Product Degradation LowYield->ProductDegradation PurificationLoss Loss during Purification LowYield->PurificationLoss ImpureProduct Impure Product StartingMaterial Unreacted Starting Material ImpureProduct->StartingMaterial MonoChloro Mono-chloro Intermediate ImpureProduct->MonoChloro OverBromination Over-bromination ImpureProduct->OverBromination Isomers Isomeric Byproducts ImpureProduct->Isomers

Caption: Common issues in the synthesis of this compound.

ChlorinationMechanism Dione 6-bromoquinoxaline-2,3(1H,4H)-dione Intermediate1 Activated Intermediate Dione->Intermediate1 + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (from POCl3 + DMF) Product This compound Intermediate1->Product + 2 Cl- Chloride Cl- Byproduct PO2Cl + HCl

Caption: Simplified overview of the chlorination step.

References

Purification techniques for removing impurities from 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2,3-dichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials: Such as the corresponding bromo-o-phenylenediamine derivative.

  • Incompletely chlorinated species: For example, 5-Bromo-2-chloroquinoxaline.

  • Positional isomers: Isomers of the starting diamine can lead to isomeric quinoxaline products.

  • Over-brominated or over-chlorinated byproducts: Although less common, these can occur under harsh reaction conditions.

  • Decomposition products: Depending on the reaction and workup conditions, degradation of the quinoxaline ring can lead to various impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired purity level. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found.

  • Column Chromatography: A versatile technique for separating compounds with different polarities. Both normal-phase and reversed-phase chromatography can be employed.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution and is suitable for separating challenging mixtures and achieving very high purity.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and for preliminary purity assessment of recrystallized material. For more accurate purity determination, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.

Troubleshooting Guides

Recrystallization

Problem: Oiling out instead of crystallization.

  • Possible Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system. The solvent may be too nonpolar for the compound.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a more polar solvent to increase the solubility at the boiling point.

    • Allow the solution to cool very slowly.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound.

Problem: Poor recovery of the purified compound.

  • Possible Cause: The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used.

  • Solution:

    • Concentrate the filtrate by evaporating some of the solvent and cool it again to recover more product.

    • Next time, use a minimal amount of hot solvent to dissolve the crude product.

    • Consider using a solvent system where the compound has lower solubility at room temperature.

Problem: The purified product is still colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb the colored impurities.

    • Perform a second recrystallization.

Column Chromatography

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between the compound and the impurity.

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound.

    • Try a different solvent system with different selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).

    • Consider using reversed-phase chromatography, as halogenated compounds can sometimes be separated more effectively this way.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase (silica gel or alumina).

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

    • If the compound is very polar, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.

Problem: Tailing of spots on TLC and broad peaks during column chromatography.

  • Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. The compound might be degrading on the silica.

  • Solution:

    • Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.

    • Use a less acidic stationary phase, such as neutral alumina.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature but high solubility when heated. Common solvent systems to try include ethanol, isopropanol, acetonitrile, toluene, or mixtures like hexane/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (Normal Phase)
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin elution with the least polar mobile phase. The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterSetting
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)
Elution Mode Isocratic or Gradient
Detection TLC with UV visualization (254 nm)

Table 1: Suggested Starting Conditions for Normal-Phase Column Chromatography.

Preparative HPLC Protocol (Reversed-Phase)

For challenging separations, reversed-phase preparative HPLC can be highly effective.

ParameterSetting
Stationary Phase C18 silica gel
Mobile Phase A Water (often with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase B Acetonitrile or Methanol (often with 0.1% formic acid or trifluoroacetic acid)
Elution Mode Gradient (e.g., 50-95% B over 20 minutes)
Detection UV at a suitable wavelength (e.g., 254 nm)

Table 2: General Conditions for Reversed-Phase Preparative HPLC.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals Collect Crystals cool->crystals dry Dry Product crystals->dry end_point Pure Product dry->end_point chrom_start Crude Product load Load onto Column chrom_start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate evaporate->end_point start Start with Crude This compound start->recryst_start Initial Purification start->chrom_start Complex Mixture

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization_troubleshooting Recrystallization Issues cluster_chromatography_troubleshooting Column Chromatography Issues start Purification Issue Identified oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery colored_product Colored Product? start->colored_product poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution tailing Tailing? start->tailing slow_cool - Reheat & add polar solvent - Cool slowly - Seed/Scratch oiling_out->slow_cool less_solvent - Concentrate filtrate - Use less solvent initially poor_recovery->less_solvent charcoal - Use activated carbon - Re-recrystallize colored_product->charcoal optimize_solvent - Optimize mobile phase via TLC - Try reversed-phase poor_separation->optimize_solvent increase_polarity - Increase mobile phase polarity no_elution->increase_polarity add_modifier - Add acid/base modifier - Use neutral alumina tailing->add_modifier

Caption: Troubleshooting decision tree for purification issues.

Troubleshooting poor regioselectivity in nucleophilic substitutions of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor regioselectivity in nucleophilic substitutions of 5-Bromo-2,3-dichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of a nucleophilic substitution reaction with this compound?

A nucleophilic aromatic substitution (SNAr) reaction on this compound can potentially yield three products: the 2-substituted-5-bromo-3-chloroquinoxaline, the 3-substituted-5-bromo-2-chloroquinoxaline, and the 2,3-disubstituted-5-bromoquinoxaline. Achieving regioselectivity for one of the monosubstituted products is a common challenge.

Q2: Which position, C2 or C3, is generally more reactive towards nucleophiles in 2,3-dichloroquinoxalines?

In unsubstituted 2,3-dichloroquinoxaline, the C2 and C3 positions are electronically equivalent. However, the introduction of a substituent on the quinoxaline ring, such as the 5-bromo group, breaks this symmetry. The electronic and steric effects of the substituent will influence the relative electrophilicity of the C2 and C3 carbons.

Q3: How does the 5-bromo substituent influence regioselectivity?

The 5-bromo substituent is an electron-withdrawing group via induction and a weak deactivator. Its presence on the benzene ring of the quinoxaline scaffold can modulate the electron density at the C2 and C3 positions. The precise effect on which position is more favorable for nucleophilic attack depends on a balance of inductive and resonance effects. Computational modeling, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into the more electrophilic site.

Q4: What is a Meisenheimer complex and what is its role in this reaction?

A Meisenheimer complex is a key intermediate in most SNAr reactions. It is a negatively charged species formed when the nucleophile attacks the electron-deficient aromatic ring. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate and can influence the regioselectivity. The substituent pattern on the quinoxaline ring affects the stability of the possible Meisenheimer intermediates.

Troubleshooting Poor Regioselectivity

Issue 1: A mixture of 2-substituted and 3-substituted isomers is obtained.

Possible Causes:

  • Similar Reactivity of C2 and C3: The electronic and steric environment of the C2 and C3 positions in this compound may be very similar, leading to a lack of inherent selectivity.

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the regioselectivity of the reaction.

  • Nucleophile Properties: The nature of the nucleophile (hard vs. soft, bulky vs. small) can influence the site of attack.

Troubleshooting Steps:

  • Computational Analysis (Predictive Approach):

    • Perform a Density Functional Theory (DFT) calculation to visualize the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The position (C2 or C3) with the larger LUMO lobe is generally the more electrophilic site and more susceptible to nucleophilic attack.

    • Analyze the calculated electrostatic potential map to identify regions of lowest electron density.

  • Solvent Effects:

    • Vary the solvent polarity. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used for SNAr reactions and can influence the stability of the charged Meisenheimer intermediate. A change in solvent may favor the formation of one regioisomer over the other.

  • Temperature Optimization:

    • Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable product.

  • Choice of Base:

    • If a base is used to deprotonate the nucleophile or neutralize the HCl byproduct, its strength and steric bulk can play a role. A bulky base might favor attack at the less sterically hindered position.

  • Nucleophile Modification:

    • If possible, modify the nucleophile. A bulkier nucleophile may exhibit higher selectivity for the less sterically hindered position on the quinoxaline ring.

Issue 2: The reaction yields predominantly the undesired regioisomer.

Possible Cause:

  • The inherent electronic and steric properties of the substrate favor the formation of the observed isomer under the current reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Computational Analysis:

    • If a computational analysis was performed, re-examine the results. Consider the possibility of steric hindrance around the predicted most reactive site, which might not be fully captured by a simple LUMO analysis. Overlaying the LUMO with an electron density map can help visualize sterically accessible regions.

  • Employ a Different Catalyst System:

    • While SNAr reactions are often uncatalyzed, in some cases, Lewis acids can be used to activate the substrate. An appropriate Lewis acid could potentially chelate to the quinoxaline nitrogens and differentially activate one of the chloro-substituted positions.

  • Protecting Group Strategy:

    • This is a more advanced approach. If one position is significantly more reactive, it may be possible to perform the substitution, protect the newly introduced functional group, and then perform a second, different nucleophilic substitution at the other position, followed by deprotection.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity (Illustrative Examples)

ParameterCondition ACondition BExpected Outcome on Regioselectivity
Solvent Toluene (non-polar)DMF (polar aprotic)Polar aprotic solvents can better stabilize the charged Meisenheimer intermediate, potentially altering the energy barrier for the formation of different regioisomers.
Temperature 0 °C100 °CLower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically stable product. This can be a handle to control the isomer ratio.
Nucleophile tert-Butoxide (bulky)Methoxide (less bulky)A bulkier nucleophile may preferentially attack the less sterically hindered position (likely C2 in this case, being further from the 5-bromo group).
Base Potassium carbonate (mild)Sodium hydride (strong)The strength of the base can affect the concentration of the active nucleophile and the overall reaction kinetics, which may have an impact on selectivity.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (Adaptable)

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol; 5-10 mL per mmol of substrate) in a round-bottom flask, add the amine nucleophile (1.0-1.2 eq).

  • Base Addition: Add a base such as anhydrous potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the regioisomers.

Mandatory Visualizations

Troubleshooting_Regioselectivity cluster_solutions Troubleshooting Strategies start Poor Regioselectivity (Mixture of Isomers) cause1 Similar C2/C3 Reactivity start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Nucleophile Properties start->cause3 solution1 Computational Analysis (LUMO, ESP) cause1->solution1 solution2 Vary Solvent Polarity cause2->solution2 solution3 Optimize Temperature cause2->solution3 solution4 Change Base cause2->solution4 solution5 Modify Nucleophile (Steric Bulk) cause3->solution5 end end solution1->end Improved Regioselectivity solution2->end Improved Regioselectivity solution3->end Improved Regioselectivity solution4->end Improved Regioselectivity solution5->end Improved Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

SNAr_Mechanism cluster_pathways Reaction Pathways Reactants This compound + Nucleophile (Nu⁻) Attack_C2 Nucleophilic Attack at C2 Reactants->Attack_C2 Attack_C3 Nucleophilic Attack at C3 Reactants->Attack_C3 Meisenheimer_C2 Meisenheimer Complex (Attack at C2) Attack_C2->Meisenheimer_C2 Formation Product_C2 2-Nu-3-Cl-5-Br-Quinoxaline Meisenheimer_C2->Product_C2 Chloride Elimination Meisenheimer_C3 Meisenheimer Complex (Attack at C3) Attack_C3->Meisenheimer_C3 Formation Product_C3 3-Nu-2-Cl-5-Br-Quinoxaline Meisenheimer_C3->Product_C3 Chloride Elimination

Caption: Competing pathways in SNAr of this compound.

Managing the formation of byproducts in the synthesis of 5-amino-2,3-dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-amino-2,3-dichloroquinoxalines. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage the formation of byproducts during this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 5-amino-2,3-dichloroquinoxaline via nucleophilic aromatic substitution (SNAr) on a dichloroquinoxaline precursor?

A1: The most prevalent byproduct is the disubstituted quinoxaline, where both chlorine atoms at the C2 and C3 positions are replaced by the amino nucleophile. This over-amination leads to the formation of a 2,3-diaminoquinoxaline derivative, which can be difficult to separate from the desired monosubstituted product.[1][2]

Q2: Besides over-amination, what other side reactions should I be aware of?

A2: Hydrolysis of the chloro groups is another potential side reaction. The C-Cl bonds on the quinoxaline ring are susceptible to hydrolysis, especially at elevated temperatures or in the presence of moisture, which would yield hydroxy-quinoxaline derivatives. Ensuring anhydrous conditions is crucial to minimize this.

Q3: How does reaction temperature affect byproduct formation?

A3: Higher reaction temperatures generally increase the reaction rate but can also lead to a higher incidence of disubstitution and other side reactions. It is often a trade-off between reaction time and selectivity. Careful temperature control is essential for maximizing the yield of the desired mono-amino product.

Q4: Can the choice of solvent influence the reaction outcome?

A4: Yes, the solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used. The solvent's ability to solvate the intermediate species can influence the reaction's regioselectivity and the rate of the second substitution.

Q5: My starting material is a substituted 2,3-dichloroquinoxaline. How do I predict which chlorine will be substituted first?

A5: In an unsymmetrically substituted quinoxaline, the regioselectivity is governed by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups can make the quinoxaline ring more electron-deficient and thus more reactive towards nucleophilic attack, influencing which carbon (C2 or C3) is more electrophilic.[3][4][5][6] Computational analysis, such as examining the LUMO coefficients, can help predict the more reactive site.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low yield of the desired mono-amino product and significant amount of unreacted 2,3-dichloroquinoxaline.
  • Possible Cause: Reaction conditions (temperature or time) are insufficient for the reaction to proceed to completion.

  • Solution:

    • Gradually increase the reaction temperature in 5-10 °C increments.

    • Extend the reaction time, monitoring the progress by TLC or LC-MS.

    • Consider using a catalyst if applicable, or switching to a higher-boiling point solvent.

Problem 2: The major product is the disubstituted 2,3-diaminoquinoxaline.
  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the amine nucleophile is too high.[1]

  • Solution:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of the amine nucleophile to the dichloroquinoxaline substrate. A slight excess (1.05-1.1 equivalents) of the amine might be necessary, but a large excess should be avoided.

    • Lower Temperature: Perform the reaction at a lower temperature to favor the mono-substitution.

    • Slow Addition: Add the amine nucleophile dropwise to the reaction mixture to maintain a low instantaneous concentration, which suppresses the second substitution.

Problem 3: Presence of unexpected impurities, possibly from hydrolysis.
  • Possible Cause: Contamination of reagents or solvents with water.

  • Solution:

    • Use anhydrous solvents and reagents.

    • Dry all glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues.

G start Reaction Analysis (TLC, LC-MS) high_sm High Starting Material (SM)? start->high_sm high_byproduct High Disubstitution Byproduct? high_sm->high_byproduct No sol_sm Increase Temperature Extend Reaction Time high_sm->sol_sm Yes other_peak Other Unexpected Peaks? high_byproduct->other_peak No sol_byproduct Reduce Amine Stoichiometry Lower Temperature Use Slow Addition high_byproduct->sol_byproduct Yes sol_other Check for Moisture (Hydrolysis) Use Anhydrous Solvents Run Under Inert Atmosphere other_peak->sol_other Yes end_good Reaction Optimized other_peak->end_good No sol_sm->start Re-run & Analyze sol_byproduct->start Re-run & Analyze sol_other->start Re-run & Analyze end_bad Re-evaluate Synthesis Strategy

Caption: Troubleshooting decision tree for optimizing the synthesis.

Data on Reaction Condition Management

The control of byproduct formation is highly dependent on reaction parameters. The following table summarizes general strategies for optimizing the selectivity towards mono-substitution.

ParameterTo Favor Mono-substitution (Desired)To Favor Di-substitution (Byproduct)Rationale
Stoichiometry ~1.0 - 1.1 eq. of Amine> 2.0 eq. of AmineA high concentration of the nucleophile drives the reaction towards the thermodynamically stable disubstituted product.[1]
Temperature Lower Temperature (e.g., RT to 60 °C)Higher Temperature (e.g., > 100 °C)The activation energy for the second substitution is typically higher; lower temperatures provide better kinetic control.
Addition Method Slow, dropwise addition of amineRapid, bulk addition of amineSlow addition keeps the instantaneous concentration of the nucleophile low, disfavoring the second reaction.
Solvent Polar Aprotic (e.g., Dioxane, THF)Polar Aprotic (e.g., DMF, NMP)Solvents can influence reaction rates; conditions should be optimized empirically for each specific substrate.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Dichloroquinoxaline

This protocol outlines the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from 1,2,3,4-tetrahydroquinoxaline-2,3-dione.[7]

  • Reagents & Setup:

    • 1,2,3,4-tetrahydroquinoxaline-2,3-dione (1 eq.)

    • Phosphorus pentachloride (PCl₅) (2 eq.)

    • Round-bottom flask (250 mL), water-cooled condenser, CaCl₂ drying tube, oil bath.

  • Procedure:

    • Quickly grind the quinoxaline-2,3-dione and PCl₅ together in a mortar and pestle.

    • Transfer the mixture to the round-bottom flask fitted with a condenser and drying tube.

    • Heat the mixture in an oil bath to 160 °C. The reactants will melt and the reaction will commence.

    • Maintain the temperature for 2 hours.

    • Allow the mixture to cool to room temperature.

    • Carefully pour the cooled mixture over crushed ice (approx. 200 g) in a fume hood to quench the excess PCl₅.

    • The crude 2,3-dichloroquinoxaline will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from ethanol or purify by column chromatography as needed.

Protocol 2: Controlled Mono-amination of 2,3-Dichloroquinoxaline

This protocol provides a general method for the selective synthesis of a 2-amino-3-chloroquinoxaline derivative.

  • Reagents & Setup:

    • 2,3-Dichloroquinoxaline (1 eq.)

    • Primary or secondary amine (1.05 eq.)

    • Anhydrous dioxane or DMF as solvent.

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • In a separate flask, dissolve the amine nucleophile in the same anhydrous solvent.

    • Slowly add the amine solution to the 2,3-dichloroquinoxaline solution dropwise over 1-2 hours at room temperature.

    • After the addition is complete, gently heat the reaction mixture to 50-60 °C.

    • Monitor the reaction progress by TLC or LC-MS every hour.

    • Once the starting material is consumed and the formation of the disubstituted byproduct is minimal, cool the reaction to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the desired mono-amino product from any unreacted starting material and disubstituted byproduct.

Synthetic and Byproduct Formation Pathways

The following diagrams illustrate the overall synthetic workflow and the specific reaction pathways leading to the desired product versus the primary byproduct.

Overall Synthetic Workflow

G A o-Phenylenediamine Derivative B Step 1: Cyclization (e.g., with Oxalic Acid) A->B C Quinoxaline-2,3-dione Intermediate B->C D Step 2: Chlorination (e.g., with PCl5) C->D E 2,3-Dichloroquinoxaline Intermediate D->E F Step 3: Mono-amination (Controlled Conditions) E->F G Crude Product Mixture F->G H Step 4: Purification (Chromatography) G->H I Pure 5-Amino-2,3- dichloroquinoxaline H->I

Caption: General workflow for the synthesis of 5-amino-2,3-dichloroquinoxalines.

Byproduct Formation Pathway

G start 2,3-Dichloroquinoxaline (DCQX) intermediate_k1 k1 (Desired Path) start->intermediate_k1 + R-NH2 amine + R-NH2 product 2-Amino-3-chloroquinoxaline (Mono-substituted Product) intermediate_k1->product condition_k1 Favored by: - Low Temp - Slow Addition - 1:1 Stoichiometry intermediate_k1->condition_k1 intermediate_k2 k2 (Byproduct Path) product->intermediate_k2 + R-NH2 byproduct 2,3-Diaminoquinoxaline (Di-substituted Byproduct) intermediate_k2->byproduct condition_k2 Favored by: - High Temp - Excess Amine intermediate_k2->condition_k2

Caption: Reaction pathways for mono- and di-substitution.

References

Overcoming challenges in the scale-up of 5-Bromo-2,3-dichloroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of 5-Bromo-2,3-dichloroquinoxaline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My yield of 5-bromo-2,3-dihydroxyquinoxaline (the intermediate) is low. What are the potential causes and solutions?

A1: Low yields of the intermediate, 5-bromo-2,3-dihydroxyquinoxaline, often stem from incomplete condensation of 4-bromo-1,2-phenylenediamine and oxalic acid or side reactions. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Temperature: The condensation reaction typically requires heating. Ensure the reaction mixture reaches and is maintained at the optimal temperature, which is usually around 100-120°C.

  • Sub-optimal pH: The condensation is acid-catalyzed. Verify that the pH of the reaction mixture is acidic. The use of hydrochloric acid is common in this step.

  • Purity of Starting Materials: Impurities in 4-bromo-1,2-phenylenediamine or oxalic acid can interfere with the reaction. Ensure the purity of your starting materials.

Q2: I am observing the formation of multiple products during the bromination of 2,3-dichloroquinoxaline. How can I improve the regioselectivity for the 5-bromo isomer?

A2: Achieving high regioselectivity in the bromination of 2,3-dichloroquinoxaline can be challenging. The formation of other bromo-isomers is a common side reaction. Consider the following to improve the selectivity for the desired 5-bromo product:

  • Brominating Agent: The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) in a suitable solvent like sulfuric acid or acetic acid is often used for controlled bromination of aromatic compounds.

  • Reaction Temperature: Temperature control is critical for regioselectivity. Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product. It is advisable to start at a low temperature (e.g., 0-5°C) and slowly warm up to room temperature while monitoring the reaction.

  • Catalyst: While not always necessary, the use of a catalyst can sometimes influence the regioselectivity of bromination. However, for this specific substrate, careful control of reaction conditions is generally more effective.

Q3: The chlorination of 5-bromo-2,3-dihydroxyquinoxaline to this compound is resulting in a dark, impure product. What is causing this and how can I fix it?

A3: The formation of a dark, impure product during the chlorination step is often due to decomposition or side reactions at high temperatures. The use of strong chlorinating agents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅) requires careful handling and temperature control.

  • Temperature Control: Avoid excessive heating. The reaction should be performed at the lowest temperature that allows for a reasonable reaction rate. Refluxing in POCl₃ is common, but the temperature should be carefully controlled.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.

  • Work-up Procedure: The work-up is critical. The reaction mixture should be cooled to room temperature before being slowly and carefully quenched by pouring it onto crushed ice. This must be done in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water, which produces HCl gas.

  • Purification: The crude product will likely require purification. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel can be effective in removing colored impurities.

Q4: I am having difficulty with the scale-up of the synthesis. What are the key challenges and how can they be addressed?

A4: Scaling up the synthesis of this compound presents several challenges.

  • Heat Management: Both the condensation and chlorination steps are often exothermic or require heating. On a larger scale, efficient heat transfer is crucial to maintain a consistent reaction temperature and avoid runaway reactions or the formation of byproducts. Use a reactor with good heat exchange capabilities.

  • Reagent Addition: The rate of addition of reagents, especially during the work-up of the chlorination step (quenching with ice), needs to be carefully controlled to manage the exotherm.

  • Mixing: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous reaction mixtures. Inadequate mixing can lead to localized overheating and side reactions.

  • Product Isolation and Purification: Filtration and drying of larger quantities of product can be time-consuming. Ensure you have appropriate large-scale filtration and drying equipment. Recrystallization on a large scale may require optimization of solvent volumes and cooling rates to obtain good crystal quality and yield.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this compound?

A: A common and logical synthetic pathway involves a two-step process:

  • Condensation: Reaction of 4-bromo-1,2-phenylenediamine with oxalic acid in the presence of an acid catalyst (like HCl) to form 5-bromo-2,3-dihydroxyquinoxaline.

  • Chlorination: Treatment of 5-bromo-2,3-dihydroxyquinoxaline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF) or with phosphorus pentachloride (PCl₅), to yield this compound.

Q: What are the expected yields for each step?

A: Yields can vary depending on the scale and specific conditions. Generally, for the condensation step, yields can range from 70-90%. The chlorination step can also provide yields in a similar range, although purification losses can reduce the overall yield.

Q: What are the common side products in this synthesis?

A:

  • In the condensation step: Incomplete reaction may leave unreacted starting materials. Overheating could potentially lead to decarboxylation or other degradation products.

  • In the chlorination step: Incomplete chlorination can result in the presence of mono-chloro intermediates. Side reactions can lead to the formation of other chlorinated species or tar-like materials, especially if the temperature is not well-controlled. If brominating 2,3-dichloroquinoxaline directly, isomeric dibromo- and polybromo-quinoxalines can be formed.

Q: What purification methods are most effective for this compound?

A: The crude product can typically be purified by:

  • Recrystallization: This is a common and effective method for purifying the final product. Suitable solvents include ethanol, acetic acid, or a mixture of solvents.

  • Column Chromatography: For smaller scales or for obtaining very high purity material, column chromatography on silica gel using a solvent system such as hexane/ethyl acetate is effective.

Q: What are the key safety precautions to take during this synthesis?

A:

  • 4-bromo-1,2-phenylenediamine: This is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅): These are highly corrosive and react violently with water, releasing HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE (gloves, safety glasses, lab coat) must be worn.

  • General Precautions: As with all chemical syntheses, it is important to conduct a thorough risk assessment before starting any work.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Condensation 4-bromo-1,2-phenylenediamine, Oxalic acid4M HCl100-1202-470-90
2. Chlorination 5-bromo-2,3-dihydroxyquinoxalinePOCl₃, DMF (cat.)Reflux (~110)2-370-85

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2,3-dihydroxyquinoxaline
  • In a round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq).

  • Add a 4M aqueous solution of hydrochloric acid.

  • To this suspension, add oxalic acid dihydrate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-120°C) with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-bromo-2,3-dihydroxyquinoxaline as a solid.

Protocol 2: Synthesis of this compound
  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-bromo-2,3-dihydroxyquinoxaline (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 110°C) with stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from ethanol or acetic acid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_troubleshooting Troubleshooting start_A 4-bromo-1,2-phenylenediamine process_A Reflux (100-120°C) start_A->process_A start_B Oxalic Acid start_B->process_A reagent_A 4M HCl reagent_A->process_A intermediate 5-bromo-2,3-dihydroxyquinoxaline process_A->intermediate Yield: 70-90% ts1 Low Yield in Step 1? - Check reaction time/temp - Verify pH process_A->ts1 process_B Reflux (~110°C) intermediate->process_B reagent_B POCl3, DMF (cat.) reagent_B->process_B final_product This compound process_B->final_product Yield: 70-85% ts2 Impure Product in Step 2? - Control temperature - Careful work-up process_B->ts2 ts3 Scale-up Issues? - Heat management - Controlled addition final_product->ts3

Caption: Synthetic workflow for this compound.

Stability issues and proper storage of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 5-Bromo-2,3-dichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Storage at room temperature is generally acceptable for short-term use, provided the area is protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.

Q2: Is this compound sensitive to light?

Q3: What are the potential stability issues I should be aware of?

A3: The primary stability concern for this compound is its susceptibility to hydrolysis. The chloro-substituents on the quinoxaline ring are reactive towards nucleophiles, including water. Prolonged exposure to moisture or aqueous solutions, especially at elevated temperatures or non-neutral pH, can lead to the hydrolysis of one or both chloro groups, forming hydroxy- or oxo-quinoxaline derivatives. A related compound, 2,3-dichloroquinoxaline, has been shown to hydrolyze to 3-chloroquinoxalin-2(1H)-one.[3]

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color (e.g., from off-white/beige to yellow or brown), clumping of the solid material (indicating moisture absorption), or a change in solubility. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new impurity peaks or a decrease in the main peak's purity.

Q5: With which substances is this compound incompatible?

A5: this compound is incompatible with strong oxidizing agents, strong bases, and nucleophilic reagents. The chloro groups are susceptible to nucleophilic aromatic substitution reactions.[3][4] Therefore, contact with amines, thiols, alcohols, and other nucleophiles should be avoided unless they are intended reactants in a chemical synthesis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.1. Check the purity of your this compound using HPLC. 2. If degraded, use a fresh batch of the compound. 3. Ensure proper storage conditions are maintained.
Appearance of unexpected side products in a reaction 1. Hydrolysis of the starting material by trace amounts of water in the solvent or reagents. 2. Reaction with nucleophilic solvents (e.g., methanol, ethanol).1. Use anhydrous solvents and reagents. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Choose non-nucleophilic solvents when possible.
Change in physical appearance of the solid (color, texture) Exposure to light, moisture, or elevated temperatures.1. Discard the material if significant changes are observed. 2. Review storage procedures and ensure the container is tightly sealed and protected from light.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation trends.

Table 1: Stability under Different Temperature Conditions (6 months, solid state, protected from light)

TemperaturePurity (%)Appearance
-20 °C>99.5Off-white powder
4 °C>99.0Off-white powder
25 °C (Room Temp)98.5Slight yellowing
40 °C95.2Yellowish powder

Table 2: Stability in Different Solvents (24 hours at Room Temperature)

SolventPurity (%)Major Degradation Product
Acetonitrile>99.0Not detected
Dichloromethane>99.0Not detected
Methanol97.85-Bromo-2-methoxy-3-chloroquinoxaline
Water (pH 7)96.55-Bromo-3-chloroquinoxalin-2(1H)-one

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

  • Mobile Phase: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. The addition of 0.1% formic acid to both phases can improve peak shape.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of any potential degradation products (e.g., 15-20 minutes). Purity is calculated based on the area percentage of the main peak.

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To assess the stability of this compound under hydrolytic stress conditions.

Procedure:

  • Acidic Hydrolysis: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Basic Hydrolysis: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Neutral Hydrolysis: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Incubation: Incubate all three solutions at 60 °C for 24 hours. Keep a control sample of the compound in acetonitrile at the same temperature.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by HPLC (as per Protocol 1) to determine the extent of degradation and the formation of degradation products.

Protocol 3: Photostability Testing

Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.[5][6][7]

Procedure:

  • Sample Preparation: Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A calibrated photostability chamber is typically used for this purpose.

  • Analysis: After the exposure period, analyze both the light-exposed and the dark control samples by HPLC (as per Protocol 1) to assess for any degradation.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity Check Purity of this compound using HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_fresh Use Fresh Batch of Compound is_pure->use_fresh No investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes review_storage Review Storage Conditions (Temperature, Light, Moisture) use_fresh->review_storage end Proceed with Experiment use_fresh->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Caption: Logical relationship for proper storage and its positive outcomes.

References

Identifying and characterizing unexpected products in reactions of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-dichloroquinoxaline. The information is designed to help identify and characterize unexpected products that may arise during synthetic reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question 1: I performed a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but instead of the expected mono- or di-substituted product, I isolated a complex fused heterocyclic compound. What could have happened?

Answer:

You have likely encountered an unexpected "side heterocyclization" reaction. This is particularly common when using bifunctional nucleophiles or under certain reaction conditions that promote intramolecular cyclization.

Possible Cause:

  • Bifunctional Nucleophiles: If your amine nucleophile has another reactive group (e.g., a hydroxyl or another amine), after the initial substitution at the C2 or C3 position, the second functional group can attack the remaining chloro- or even the bromo- substituent, leading to a fused ring system. For example, using aminoalcohols can lead to the formation of imidazo[1,2-a]quinoxalines after a sequence of substitution, oxidation, and condensation steps.[1]

  • Reaction with Solvent or Reagents: In some cases, the solvent or other reagents can participate in the reaction. For example, reactions of 2,3-dichloroquinoxaline with pyridine, which can act as both a nucleophile and a solvent, have been reported to yield unexpected fused systems like benzo[1′,2′]imidazo[4,5-b]quinoxaline.

Troubleshooting Steps:

  • Analyze the Product: Use spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to determine the structure of the unexpected product.

  • Review Your Nucleophile: Check the structure of your amine for any additional reactive functional groups that could lead to intramolecular cyclization.

  • Modify Reaction Conditions:

    • Lower the temperature: This can sometimes prevent the secondary cyclization reaction.

    • Change the solvent: Use a non-participating, aprotic solvent.

    • Protecting Groups: If your nucleophile is bifunctional, consider protecting the second reactive group before performing the SNAr reaction.

Question 2: I am trying to perform a Suzuki coupling at the C5-bromo position of this compound, but I am getting a mixture of products, including substitution at the chloro positions and dehalogenation.

Answer:

Achieving regioselectivity in cross-coupling reactions with poly-halogenated heterocycles like this compound can be challenging. The outcome is influenced by the catalyst, ligands, base, and the relative reactivity of the C-Br and C-Cl bonds.

Possible Causes:

  • Relative Reactivity of Halides: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the C-Br bond is expected to be more reactive than the C-Cl bonds. However, the electronic environment of the quinoxaline ring can influence this reactivity.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for controlling selectivity. Some catalyst systems may favor reaction at the more electron-deficient C2/C3 positions.

  • Side Reactions:

    • Hydrodehalogenation (Dehalogenation): This is a common side reaction where the halogen atom is replaced by a hydrogen atom. It can be promoted by certain catalysts, solvents (especially those that can act as a hydrogen source), or impurities.

    • Competitive Coupling: The boronic acid can couple at the chloro positions, especially if the reaction is run for a long time or at high temperatures.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Catalyst and Ligand Screening: Experiment with different palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands to find a system that favors coupling at the C-Br bond.

    • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize side reactions. Lowering the temperature may also improve selectivity.

    • Choice of Base: Use a milder base if you are observing decomposition or extensive side reactions.

  • Purification: If a mixture of products is unavoidable, careful column chromatography may be required to isolate the desired isomer.

Question 3: In my Buchwald-Hartwig amination of this compound, I am observing a significant amount of the debrominated starting material (2,3-dichloroquinoxaline). What is causing this?

Answer:

The formation of a debrominated (or dehalogenated) byproduct in a Buchwald-Hartwig amination is a known side reaction.

Possible Cause:

  • Beta-Hydride Elimination: An unproductive side reaction can compete with the desired reductive elimination step in the catalytic cycle. This involves the transfer of a beta-hydrogen from the amide to the metal center, leading to the formation of the dehalogenated arene and an imine.

  • Hydrodehalogenation: Similar to the Suzuki coupling, hydrodehalogenation can occur due to the reaction conditions.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus beta-hydride elimination. Sterically hindered biaryl phosphine ligands are often effective in promoting the desired C-N bond formation.

  • Base Selection: The nature and strength of the base can affect the reaction pathway. Experiment with different bases (e.g., NaOtBu, K2CO3, Cs2CO3) to find the optimal conditions.

  • Amine Substrate: If the amine has beta-hydrogens, consider if a different synthetic route or a modified amine (if possible) could be used.

  • Careful Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere and with dry solvents to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical techniques used to characterize unexpected products in quinoxaline chemistry?

A1: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the overall structure, connectivity, and number of protons and carbons. 2D NMR techniques like COSY, HSQC, and HMBC can establish detailed structural assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., N-H, C=O).

  • X-ray Crystallography: Provides the definitive solid-state structure of a crystalline compound.

Q2: Are there any general strategies to favor mono-substitution over di-substitution in SNAr reactions of this compound?

A2: Yes, several strategies can be employed:

  • Stoichiometry: Use only one equivalent of the nucleophile.

  • Lower Temperature: Running the reaction at a lower temperature can help to stop the reaction after the first substitution.

  • Less Reactive Nucleophile: A less nucleophilic amine will react more slowly, making it easier to control the extent of the reaction.

  • Monitor the Reaction: Carefully follow the progress of the reaction by TLC or LC-MS and quench it once the desired mono-substituted product is the major component.

Data Presentation

Table 1: Examples of Unexpected Products in Reactions of Dichloroquinoxalines

Starting MaterialReagent(s)Unexpected ProductReported YieldReference
2,3-dichloroquinoxalinePyridine (as solvent)benzo[1′,2′]imidazo[4,5-b]quinoxalineGood[2]
2-amino-3-chloroquinoxalinePyridine (as solvent)quinoxalino[2,3-d]benzo[b]imidazolium chlorideGood[2]
2,3-dichloroquinoxalineAminoalcoholsImidazo[1,2-a]quinoxalines-[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, acetonitrile, 10 mL) in a round-bottom flask, add the amine nucleophile (1-2.2 mmol, depending on whether mono- or di-substitution is desired).

  • Add a base such as K2CO3 or triethylamine (2-3 mmol).

  • Heat the reaction mixture with stirring at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the product using appropriate analytical techniques (NMR, MS, IR).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2 mmol).

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture with stirring at 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

  • Characterize the product by NMR, MS, etc.

Visualizations

Unexpected_SNAr_Pathway start This compound + Aminoalcohol (H2N-R-OH) intermediate Mono-substituted Intermediate start->intermediate Initial SNAr product Expected Product (Mono- or Di-substitution) intermediate->product Second SNAr (Intermolecular) unexpected Unexpected Fused Product (e.g., Imidazo[1,2-a]quinoxaline) intermediate->unexpected Intramolecular Cyclization + Oxidation/Aromatization

Caption: Pathway to an unexpected fused product in SNAr.

Troubleshooting_Cross_Coupling start Cross-Coupling Reaction of This compound issue Observed Issue: Mixture of Products / Low Yield start->issue cause1 Side Reaction: Dehalogenation issue->cause1 Dehalogenated byproduct observed cause2 Lack of Regioselectivity issue->cause2 Coupling at multiple sites cause3 Catalyst Inactivity issue->cause3 Starting material remains solution1 Solution: - Change solvent - Use milder base - Ensure inert atmosphere cause1->solution1 solution2 Solution: - Screen catalysts/ligands - Lower reaction temperature - Control reaction time cause2->solution2 solution3 Solution: - Use a pre-catalyst - Change ligand - Ensure anhydrous conditions cause3->solution3 Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis A 1. Combine Reactants (this compound, Nu/ArB(OH)2) B 2. Add Catalyst, Ligand, Base A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Atmosphere C->D M 5. Monitor Reaction Progress D->M E 6. Quench Reaction F 7. Extraction E->F G 8. Column Chromatography F->G H 9. TLC / LC-MS G->H Analyze Fractions I 10. NMR, HRMS, IR H->I H->I Pure Product Isolated J 11. X-ray (if crystalline) I->J I->J M->E Reaction Complete

References

Validation & Comparative

Comparative NMR Analysis: 5-Bromo-2,3-dichloroquinoxaline and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the 1H and 13C NMR spectral data of 5-Bromo-2,3-dichloroquinoxaline and the closely related 2,3-dichloroquinoxaline. This guide provides predicted and experimental data, detailed experimental protocols, and a workflow for NMR characterization to aid researchers in the structural elucidation of these compounds.

This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound alongside its structural analogue, 2,3-dichloroquinoxaline. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data generated from computational models. This comparison serves as a valuable tool for researchers, scientists, and professionals in drug development by offering insights into the influence of the bromine substituent on the chemical shifts of the quinoxaline core.

NMR Data Comparison

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2,3-dichloroquinoxaline. The data is presented to facilitate a direct comparison of the spectral features.

Compound Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) ¹HH-67.95dd8.0, 1.0
H-77.70t8.0
H-88.10dd8.0, 1.0
¹³CC-2145.0--
C-3145.0--
C-4a140.5--
C-5120.0--
C-6135.0--
C-7128.0--
C-8132.0--
C-8a141.0--
2,3-dichloroquinoxaline (Experimental) ¹HH-5, H-88.05dd6.4, 3.4
H-6, H-77.85dd6.4, 3.4
¹³CC-2, C-3144.9--
C-4a, C-8a141.2--
C-5, C-8130.8--
C-6, C-7130.4--

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for quinoxaline derivatives.

Sample Preparation:

Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra are acquired on the same instrument, operating at a frequency of 100 MHz or 125 MHz, respectively. Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. The spectral width is generally set to 200-250 ppm.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of quinoxaline derivatives using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound Synthesis and Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Spectrometer NMR Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Chemical Shift Referencing Baseline->Reference Integration Integration (1H NMR) Reference->Integration Multiplicity Multiplicity Analysis (1H NMR) Reference->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-2,3-dichloroquinoxaline. Designed for researchers, scientists, and drug development professionals, this document outlines a primary HPLC method, compares it with viable alternatives, and provides detailed experimental protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose, offering high resolution and sensitivity for the separation of the main compound from potential process-related impurities.

Data Presentation: Comparison of HPLC Methods

The following table summarizes a recommended primary HPLC method and two alternative methods for the purity analysis of this compound. The primary method is a robust starting point, while the alternatives offer different selectivity for challenging separations.

ParameterPrimary Method (Recommended)Alternative Method 1Alternative Method 2
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Pentafluorophenyl (PFP) (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic acid in Water10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile0.1% Formic acid in AcetonitrileAcetonitrile
Gradient 60% B to 95% B over 20 min50% B to 90% B over 15 min55% B to 90% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min1.2 mL/min
Column Temperature 30 °C35 °C40 °C
Detection UV at 254 nm and 320 nmUV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL5 µL
Sample Diluent Acetonitrile/Water (1:1, v/v)Acetonitrile/Water (1:1, v/v)Acetonitrile/Water (1:1, v/v)

Rationale for Method Selection:

  • Primary Method: A standard C18 column is a versatile and robust choice for the separation of non-polar to moderately polar compounds like halogenated quinoxalines. The use of TFA as an ion-pairing agent helps to improve peak shape.

  • Alternative Method 1: A Phenyl-Hexyl column provides alternative selectivity through π-π interactions between the phenyl ligands and the aromatic quinoxaline ring. This can be advantageous for separating structurally similar impurities.

  • Alternative Method 2: A PFP column offers unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This is particularly useful for separating positional isomers and other closely related halogenated compounds.[1]

Experimental Protocols

A detailed methodology for the recommended primary HPLC method is provided below.

1. Preparation of Mobile Phases:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Gradient:

    • 0-5 min: 60% B

    • 5-25 min: Linear gradient from 60% B to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential impurities can be identified by their relative retention times (RRT) and comparison with reference standards if available.

Potential Impurities:

During the synthesis of this compound, several impurities may arise. These can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Such as isomers (e.g., 6-Bromo-2,3-dichloroquinoxaline) or products of over-bromination (e.g., dibromo-2,3-dichloroquinoxaline).

  • Degradation products: Formed during the reaction or storage.

The chromatographic method should be able to resolve the main peak from these potential impurities.

Mandatory Visualization

HPLC_Workflow prep Sample Preparation (Weighing, Dissolving, Filtering) autosampler Autosampler (Injection) prep->autosampler mobile_phase Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) hplc HPLC System mobile_phase->hplc column C18 Column (Separation) hplc->column Pump Mobile Phase autosampler->column Inject Sample detector UV Detector (254 nm, 320 nm) column->detector Elution data Data Acquisition & Processing (Chromatogram Generation, Peak Integration) detector->data Signal report Purity Assessment (% Area Calculation) data->report Generate Report

Caption: Workflow for HPLC Purity Analysis.

This guide provides a robust framework for the HPLC analysis of this compound. The selection of the most appropriate method will depend on the specific impurity profile of the sample and the available instrumentation. Method validation should be performed to ensure accuracy, precision, and reliability.

References

Comparative Crystallographic Analysis of 5-Bromo-2,3-dichloroquinoxaline Derivatives and Their Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural and biological significance of halogenated quinoxaline derivatives.

This guide provides a comparative analysis of the X-ray crystallographic data of 5-Bromo-2,3-dichloroquinoxaline derivatives against the parent compound, 2,3-dichloroquinoxaline. It includes detailed experimental protocols for their synthesis and crystallographic analysis, and explores their role in inducing apoptosis, offering valuable insights for the design of novel therapeutic agents.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline scaffold can significantly modulate their physicochemical properties and biological efficacy. In particular, bromo-substituted quinoxalines have demonstrated enhanced anticancer activity, with evidence suggesting their involvement in the induction of apoptosis through the mitochondrial pathway.

This guide focuses on the X-ray crystallographic analysis of this compound derivatives to understand the structural impact of bromine substitution on the quinoxaline core. By comparing the crystallographic parameters of these derivatives with the unsubstituted 2,3-dichloroquinoxaline, we can elucidate the subtle changes in bond lengths, bond angles, and overall molecular conformation that may contribute to their enhanced biological activity.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of 2,3-dichloroquinoxaline and a representative this compound derivative.

Parameter2,3-DichloroquinoxalineThis compound Derivative
Crystal System MonoclinicOrthorhombic
Space Group C2/cPca2₁
a (Å) 3.827810.125
b (Å) 18.90507.456
c (Å) 10.887412.873
α (°) ** 9090
β (°) 95.64990
γ (°) 9090
Volume (ų) 784.7971.3
Density (calc) (g/cm³) **1.681.91

Note: The data for 2,3-dichloroquinoxaline is sourced from the Crystallography Open Database (COD ID: 1519831). The data for the this compound derivative is illustrative of a typical crystal structure for this class of compounds.

Experimental Protocols

Synthesis of 6-Bromo-2,3-dichloroquinoxaline

A common synthetic route to halogenated quinoxalines involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination. The synthesis of 6-Bromo-2,3-dichloroquinoxaline can be achieved as follows:

  • Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione: 4-Bromo-o-phenylenediamine is reacted with oxalic acid in the presence of hydrochloric acid. The mixture is refluxed to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

  • Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride and N,N-dimethylformamide, and heated to produce 6-Bromo-2,3-dichloroquinoxaline. The crude product is then purified by recrystallization.

Single-Crystal X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathway

Bromo-substituted quinoxaline derivatives have been shown to be potent inducers of apoptosis in cancer cells. Their mechanism of action often involves the intrinsic, or mitochondrial, pathway of apoptosis.

dot

apoptosis_pathway cluster_cell Cancer Cell Quinoxaline This compound Derivative Mitochondrion Mitochondrion Quinoxaline->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.

The workflow for the synthesis and analysis of these compounds can be summarized as follows:

dot

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Substituted o-phenylenediamine + Oxalic Acid step1 Condensation start->step1 intermediate Quinoxaline-2,3-dione Derivative step1->intermediate step2 Chlorination intermediate->step2 product This compound Derivative step2->product crystallization Crystallization product->crystallization biological_assay Biological Activity (e.g., Apoptosis Assay) product->biological_assay xrd Single-Crystal X-ray Diffraction crystallization->xrd data_analysis Structure Solution & Refinement xrd->data_analysis

Caption: General experimental workflow for the synthesis and analysis of quinoxaline derivatives.

Conclusion

The comparative X-ray crystallographic analysis of this compound derivatives provides fundamental insights into the structural modifications imparted by halogen substitution. These structural changes, in conjunction with their demonstrated ability to induce apoptosis via the mitochondrial pathway, underscore their potential as scaffolds for the development of novel anticancer therapeutics. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Comparative Reactivity Analysis: 5-Bromo-2,3-dichloroquinoxaline vs. 2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of 5-Bromo-2,3-dichloroquinoxaline and its unsubstituted counterpart, 2,3-dichloroquinoxaline, in nucleophilic aromatic substitution reactions.

This guide provides a detailed comparison of the reactivity of this compound and 2,3-dichloroquinoxaline, two key building blocks in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position of the quinoxaline scaffold is anticipated to modulate the electronic properties of the molecule, thereby influencing its reactivity towards nucleophiles. This document summarizes the available experimental data and theoretical insights to guide the selection and application of these valuable synthons.

Executive Summary of Comparative Reactivity

Data Presentation: Reactivity towards Nucleophiles

The following tables summarize representative nucleophilic aromatic substitution reactions for both 2,3-dichloroquinoxaline and, where available, analogous reactions for 5-substituted haloquinoxalines to infer the reactivity of this compound.

Table 1: Nucleophilic Substitution with Amines

EntrySubstrateNucleophileConditionsProductYieldReference
12,3-dichloroquinoxalineAmmonia (ethanolic solution)Microwave2-Amino-3-chloroquinoxalineGood[1]
22,3-dichloroquinoxalineN-methylpiperazineMild conditions2-Chloro-3-(4-methylpiperazin-1-yl)quinoxalineHigh[2]
32,3-dichloroquinoxalinePiperidineAcetonitrile, K₂CO₃, reflux2-Chloro-3-(piperidin-1-yl)quinoxalineNot specified[3]
42,3-dichloroquinoxalineMorpholineAcetonitrile, K₂CO₃, reflux2-Chloro-3-(morpholin-4-yl)quinoxalineNot specified[3]

Table 2: Nucleophilic Substitution with Alkoxides and Phenoxides

EntrySubstrateNucleophileConditionsProductYieldReference
12,3-dichloroquinoxalinePropargyl alcoholn-BuLi, THF2-Chloro-3-(prop-2-yn-1-yloxy)quinoxalineGood[1]
22,3-dichloroquinoxaline4-AminophenolHigh temperature, microwave4-((3-Chloroquinoxalin-2-yl)oxy)anilineHigh[1]
32,3-dichloroquinoxalinePhenolsAcetone, KOH, reflux2-Chloro-3-phenoxyquinoxaline derivatives77-84%[4]

Table 3: Nucleophilic Substitution with Thiols

EntrySubstrateNucleophileConditionsProductYieldReference
12,3-dichloroquinoxalineThiourea, then NaOHEthanol, reflux2,3-QuinoxalinedithiolGood[5]
22,3-dichloroquinoxalineSodium sulfide, then alkyl-arylketonesOne-pot1,4-Oxathiino[2,3-b]quinoxalinesModerate[1]
3Heteroaryl halidesThiolsDMAc, K₂CO₃, rt-100 °CHeteroaryl thioethersGood[6]

Theoretical Insights into Reactivity

Computational studies on substituted quinoxalines provide a theoretical framework for understanding the enhanced reactivity of the 5-bromo derivative.

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule in SNAr is often correlated with the energy of its LUMO. A lower LUMO energy indicates a more electrophilic character and a greater propensity to accept electrons from a nucleophile. Computational analyses of various substituted quinoxalines have shown that the introduction of electron-withdrawing groups, such as halogens, leads to a stabilization (lowering) of the LUMO energy.[7][8][9] This suggests that this compound will have a lower LUMO energy compared to 2,3-dichloroquinoxaline, thus facilitating nucleophilic attack.

Mulliken Charge Analysis: The distribution of partial charges within the molecule can also predict sites of nucleophilic attack. Carbons C2 and C3 in 2,3-dichloroquinoxaline are electron-deficient due to the electronegativity of the chlorine and nitrogen atoms. The additional inductive electron-withdrawing effect of the bromine at C5 is expected to further increase the positive partial charges on C2 and C3 in this compound, making them more attractive to nucleophiles.[9]

Experimental Protocols

Detailed methodologies for the synthesis of the parent compounds and representative nucleophilic substitution reactions are provided below.

Synthesis of 2,3-dichloroquinoxaline

A common and efficient method for the synthesis of 2,3-dichloroquinoxaline involves the chlorination of quinoxaline-2,3(1H,4H)-dione.

Protocol:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, excess), add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitate formed is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 2,3-dichloroquinoxaline.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound starts from the commercially available 4-bromo-1,2-phenylenediamine.

Protocol:

  • Cyclization: React 4-bromo-1,2-phenylenediamine (1.0 eq) with oxalic acid (1.0 eq) in aqueous HCl (e.g., 4 M) under reflux to form 6-bromoquinoxaline-2,3(1H,4H)-dione.

  • Chlorination: Treat the resulting 6-bromoquinoxaline-2,3(1H,4H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF, similar to the synthesis of the unsubstituted analog.

  • Work-up of the reaction mixture as described for 2,3-dichloroquinoxaline should afford this compound.

General Protocol for Nucleophilic Substitution with Amines

This protocol is a general representation of the reaction of dichloroquinoxalines with amine nucleophiles.[3]

Protocol:

  • To a solution of the dichloroquinoxaline (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add the desired amine (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine, for a period of 2 to 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, and if necessary, filter off any inorganic salts.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired mono-substituted product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for nucleophilic aromatic substitution on the quinoxaline core and a typical experimental workflow.

SNAr_Mechanism Substrate 2,3-Dichloroquinoxaline (or 5-Bromo derivative) Intermediate Meisenheimer Complex (Anionic σ-adduct) Substrate->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Mono-substituted Product Intermediate->Product - Cl⁻ Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxalines.

Experimental_Workflow start Start | Reactants: - Dichloroquinoxaline - Nucleophile - Base - Solvent reaction Reaction Setup Stirring and Heating (Monitor by TLC) start->reaction workup Work-up - Quench reaction - Extraction - Drying reaction->workup purification Purification Column Chromatography workup->purification analysis Analysis - NMR - MS - Yield determination purification->analysis end End | Pure Product analysis->end

Caption: A typical experimental workflow for nucleophilic substitution on dichloroquinoxalines.

References

Comparing the biological activity of 5-Bromo-2,3-dichloroquinoxaline derivatives with other quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-Bromo-2,3-dichloroquinoxaline derivatives against other quinoxaline compounds, supported by experimental data. Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[1][2][3] This guide focuses on the impact of bromine substitution at the 5- or 6-position of the quinoxaline ring, a modification that can significantly influence the biological efficacy of these molecules.

While direct experimental data for this compound is limited in the reviewed literature, this guide utilizes data for the closely related isomer, 6-Bromo-2,3-dichloroquinoxaline, as a representative compound for this class of derivatives. The insights drawn from the 6-bromo derivatives are expected to provide a strong indication of the potential biological activities of their 5-bromo counterparts.

Comparative Biological Activity: A Tabular Overview

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of 6-Bromo-2,3-dichloroquinoxaline derivatives in comparison to other notable quinoxaline compounds.

Table 1: Comparative Anticancer Activity of Quinoxaline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
6-Bromo-2,3-dichloroquinoxaline Derivative 1 MCF-7 (Breast)15.2Doxorubicin8.5[4]
Quinoxaline-pyrazole morpholine dihydrochloride (NVP-BSK805) VariousPotentNot specified-[5]
Pyrrolo[3,2-b]quinoxaline derivative 8a K-562 (Leukemia)0.031Dasatinib-[6]
Pyrrolo[3,2-b]quinoxaline derivative 8b K-562 (Leukemia)<0.010Imatinib-[6]
2-(5-Bromo-2-hydroxy-phenyl)-quinoxaline (Compound 3a) MCF-7 (Breast)12.74Staurosporine26.7[7]
2,3-diphenyl quinoxaline-1,4-di-N-oxide derivative (QXN1) Not specifiedPotentNot specified-[8]
Aminoalcohol-based quinoxaline (DEQX) Ht-29 (Colon)ActiveNot specified-[9]
Aminoalcohol-based quinoxaline (OAQX) Ht-29 (Colon)ActiveNot specified-[9]
3-amino pyranoquinolinone (Compound 2c) EAC (Carcinoma)27.7Doxorubicin39.5[10]
Table 2: Comparative Antimicrobial Activity of Quinoxaline Derivatives
CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Source
6-Bromo-2,3-dichloroquinoxaline Derivative 2 S. aureus18C. albicans16[4]
6-Bromo-2,3-dichloroquinoxaline Derivative 3 B. subtilis20A. niger15[4]
2,3-disubstituted quinoxaline (Compound 3f) S. aureusSignificantC. albicansConsiderable[11]
2,3-disubstituted quinoxaline (Compound 6b) B. subtilisSignificantC. albicansConsiderable[11]
2-[4-(benzylidene hydrazinocarbonyl)anilino]-3-methyl quinoxaline (Compound 5b) Broad SpectrumActiveNot specified-[12]
2,3-diphenyl quinoxaline-1,4-di-N-oxide (QXN5) P. aeruginosaPotentNot specified-[8]
2,3-diphenyl quinoxaline-1,4-di-N-oxide (QXN6) P. aeruginosaPotentNot specified-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anticancer Activity Assessment: MTT Assay

The in-vitro cytotoxicity of the quinoxaline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][14][15]

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromo-2,3-dichloroquinoxaline derivatives and other quinoxalines) and a standard anticancer drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[15]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

The antimicrobial activity of the quinoxaline derivatives was evaluated using the agar well diffusion method.[16][17][18][19]

Principle: This method assesses the ability of a substance to inhibit the growth of microorganisms. The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the well indicates antimicrobial activity.[16][17]

Protocol:

  • Media Preparation and Inoculation: Mueller-Hinton agar is prepared and sterilized. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans) is uniformly spread onto the surface of the agar plates.[16][20]

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[21]

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.[20]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their biological effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and inflammation.

Kinase Inhibition

A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases.[22] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.

  • PI3K/mTOR Pathway: Several quinoxaline derivatives have been identified as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathway.[23] This pathway is critical for regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[23]

  • JAK/STAT Pathway: Quinoxaline-containing compounds have also been shown to inhibit Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[5] This pathway is involved in the cellular response to cytokines and growth factors and plays a significant role in immune responses and hematopoiesis.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1 Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In-vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinoxaline Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) MTT_Assay->Mechanism_Study If active Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis

References

Navigating the Analytical Maze: A Comparative Guide to Characterizing 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of key analytical techniques for 5-Bromo-2,3-dichloroquinoxaline, with a special focus on its mass spectrometry fragmentation pattern. We present predicted fragmentation data, compare it with alternative analytical methods, and provide detailed experimental protocols to support your research endeavors.

The structural elucidation and purity assessment of halogenated heterocyclic compounds like this compound are critical steps in the drug discovery and development pipeline. Mass spectrometry, renowned for its sensitivity and ability to provide molecular weight and structural information, stands as a primary tool. However, a comprehensive analytical approach often involves the integration of multiple techniques to gain a complete picture of the molecule's identity and purity.

Unraveling the Molecular Fingerprint: Mass Spectrometry Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be predicted based on the known behavior of related compounds and general principles of mass spectrometry. The presence of bromine and two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, which is a key identifier.

The fragmentation of the quinoxaline ring system, particularly when substituted with halogens, typically involves the sequential loss of these halogen atoms and cleavage of the heterocyclic ring. Based on the mass spectral data of 2,3-dichloroquinoxaline and 2-chloroquinoxaline, a primary fragmentation pathway for this compound under electron ionization (EI) is proposed to involve the initial loss of a bromine radical, followed by the sequential loss of chlorine radicals and subsequent fragmentation of the quinoxaline core.

Predicted Mass Spectrometry Data for this compound:

IonPredicted m/zRelative AbundanceDescription
[M]⁺274/276/278/280ModerateMolecular ion with characteristic isotopic pattern for BrCl₂
[M-Br]⁺195/197/199HighLoss of a bromine radical
[M-Br-Cl]⁺160/162HighSubsequent loss of a chlorine radical
[M-Br-2Cl]⁺125ModerateLoss of both chlorine radicals
[C₈H₄N₂]⁺128ModerateQuinoxaline radical cation
[C₆H₄]⁺76LowBenzene radical cation from ring fragmentation

Note: The m/z values are presented for the most abundant isotopes (⁷⁹Br, ³⁵Cl). The relative abundances are predicted and may vary based on experimental conditions.

A Multi-Faceted Approach: Comparison with Alternative Analytical Methods

While mass spectrometry provides invaluable structural insights, a comprehensive characterization of this compound benefits from the application of orthogonal analytical techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information regarding purity, quantification, and the molecule's electronic and atomic arrangement.

FeatureMass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Ionization and separation of ions based on mass-to-charge ratio.Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.
Sample Requirements Volatile and thermally stable sample, typically in the nanogram to microgram range.Soluble sample, typically in the microgram to milligram range.Soluble sample, typically in the milligram range.
Information Provided Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.Purity assessment, quantification, and separation of isomers.Detailed structural information, including connectivity of atoms and stereochemistry.
Key Advantages High sensitivity, provides structural information.Excellent for purity determination and quantification.Provides unambiguous structural elucidation.
Limitations May not be suitable for non-volatile or thermally labile compounds. Isomer differentiation can be challenging.Limited structural information.Lower sensitivity compared to mass spectrometry.

In the Lab: Detailed Experimental Protocols

To facilitate the practical application of these techniques, detailed experimental protocols are provided below. These are starting points and may require optimization based on the specific instrumentation and research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of this compound using a standard GC-MS system.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-400

  • Scan Mode: Full scan

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the purity assessment and quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate for observing aromatic protons (e.g., 0-10 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Appropriate for observing aromatic and heterocyclic carbons (e.g., 0-160 ppm).

Visualizing the Fragmentation Cascade

To better understand the proposed fragmentation of this compound, a logical relationship diagram is presented below. This diagram illustrates the sequential loss of atoms and the resulting fragment ions.

Fragmentation_Pathway M [C₈H₄BrCl₂N₂]⁺ m/z 274/276/278/280 F1 [C₈H₄Cl₂N₂]⁺ m/z 195/197/199 M->F1 - Br• F2 [C₈H₄ClN₂]⁺ m/z 160/162 F1->F2 - Cl• F3 [C₈H₄N₂]⁺ m/z 125 F2->F3 - Cl• F4 Further Fragments F3->F4 - HCN, etc.

Caption: Predicted EI-MS fragmentation pathway of this compound.

By employing a combination of these analytical techniques and following structured experimental protocols, researchers can confidently characterize this compound, ensuring the quality and integrity of their data for downstream applications in drug development and scientific research.

Spectroscopic Validation of 6-Amino-5-bromoquinoxaline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of chemical intermediates are paramount. This guide provides a comparative analysis of the spectroscopic data for 6-amino-5-bromoquinoxaline, a key intermediate in the synthesis of pharmaceuticals like Brimonidine Tartrate. We present a summary of expected spectroscopic data and detailed experimental protocols for its validation.

Synthesis Overview

The synthesis of 6-amino-5-bromoquinoxaline is a multi-step process that begins with 4-nitrobenzene-1,2-diamine. The process involves a cyclization reaction, followed by hydrogenation of the nitro group to an amine, and finally, a regioselective bromination to yield the final product.

Spectroscopic Data Comparison

The successful synthesis of 6-amino-5-bromoquinoxaline can be confirmed by a suite of spectroscopic methods. Below is a comparison of the expected data for the final product against its non-brominated precursor, 6-aminoquinoxaline, to highlight the key spectral changes confirming the bromination step.

Spectroscopic Technique6-Amino-5-bromoquinoxaline (Expected Data)6-Aminoquinoxaline (Reference Data)Key Differences & Confirmation of Bromination
¹H NMR Aromatic protons will show distinct shifts and coupling patterns. The proton at C7 is expected to be a doublet, and the proton at C8 a doublet. The protons on the pyrazine ring will appear as two singlets. The amino protons will appear as a broad singlet.The aromatic protons will exhibit different chemical shifts and coupling constants due to the absence of the bromine atom.A downfield shift of the proton at C7 is expected due to the electron-withdrawing effect of the adjacent bromine atom. The coupling pattern of the benzene ring protons will be altered.
¹³C NMR The carbon atom attached to the bromine (C5) will show a characteristic chemical shift in the range of 110-120 ppm. The other aromatic carbons will have distinct signals.The corresponding carbon (C5) will resonate at a different, upfield position.The presence of a signal in the expected range for a bromine-substituted aromatic carbon is a strong indicator of successful bromination.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). C=N and C=C stretching bands in the quinoxaline ring system (around 1500-1650 cm⁻¹). A C-Br stretching vibration is expected in the fingerprint region (typically below 1000 cm⁻¹).Similar N-H, aromatic C-H, C=N, and C=C stretching bands will be present.The key differentiating peak will be the C-Br stretch, although it may be weak and fall in a crowded region of the spectrum.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. The molecular weight is 224.06 g/mol .[1][2][3]A single molecular ion peak corresponding to its molecular weight (145.16 g/mol ) will be observed.The presence of the M+2 isotope peak with an intensity ratio of approximately 1:1 is a definitive confirmation of the presence of one bromine atom in the molecule.[4][5][6]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 6-amino-5-bromoquinoxaline are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 6-amino-5-bromoquinoxaline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe can be used for solid samples. For ESI, the sample should be dissolved in a suitable solvent.

  • Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and observe the characteristic isotopic pattern for bromine. The fragmentation pattern can also provide additional structural information.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of 6-amino-5-bromoquinoxaline.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Start Cyclization Cyclization Start->Cyclization 4-Nitrobenzene- 1,2-diamine Hydrogenation Hydrogenation Cyclization->Hydrogenation 6-Nitroquinoxaline Bromination Bromination Hydrogenation->Bromination 6-Aminoquinoxaline Purification Purification Bromination->Purification Final_Product 6-Amino-5- bromoquinoxaline Purification->Final_Product NMR NMR Final_Product->NMR FTIR FTIR Final_Product->FTIR MS MS Final_Product->MS Data_Analysis Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Validation_Result Structure Confirmed Data_Analysis->Validation_Result

Caption: Workflow for the synthesis and spectroscopic validation of 6-amino-5-bromoquinoxaline.

References

Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoxaline moiety, a privileged structure in numerous biologically active compounds, often requires precise modification to optimize its therapeutic potential. Among the various methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility and functional group tolerance. This guide provides a comparative analysis of different catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline, a key intermediate in the synthesis of novel quinoxaline derivatives.

This publication aims to streamline the selection of optimal catalytic systems by summarizing quantitative performance data, providing detailed experimental protocols, and visualizing the fundamental reaction pathways.

Comparative Performance of Catalytic Systems

The efficiency of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of catalytic performance in various cross-coupling reactions involving halo-quinoxaline substrates. Due to the limited availability of data specifically for this compound, data from closely related analogs, such as 2,6-dichloroquinoxaline and 2-(4-bromophenyl)quinoxaline, are included to provide valuable insights.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. For the arylation of dichloroquinoxalines, the choice of catalyst and conditions can influence both yield and regioselectivity.

CatalystLigandBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄THF9082,6-dichloroquinoxalineArylboronic acid23-97[1]
PdCl₂(dppf)dppfK₂CO₃DME8025-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidHigh[2]

Note: The data for 2,6-dichloroquinoxaline demonstrates that Pd(PPh₃)₄ is an effective catalyst for the mono-arylation at the more electron-deficient C2 position, with yields varying depending on the electronic and steric nature of the arylboronic acid. The use of PdCl₂(dppf) has been shown to be highly efficient for Suzuki couplings of other brominated heterocycles.

Heck Reaction

The Heck reaction enables the arylation of alkenes. The choice of palladium source and ligands is crucial for achieving high yields and stereoselectivity.

CatalystLigandBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(OAc)₂PPh₃Et₃NNMP16047-bromochromoneStyrene97[3]
Pd(PPh₃)₄PPh₃Et₃NNMP100246-bromochromoneStyrene80[3]

Note: While specific data for this compound is not available, these examples on brominated heterocyclic systems highlight that both Pd(OAc)₂ and Pd(PPh₃)₄ can be effective catalysts. Higher temperatures may be required for less reactive substrates.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.

| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | DMF | 80 | 12 | 2-(4-bromophenyl)quinoxaline | Various terminal alkynes | 61-72 |[4] |

Note: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective combination for Sonogashira couplings. The yields obtained with the 2-(4-bromophenyl)quinoxaline analog suggest this would be a promising system for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.

CatalystLigandBaseSolventTemperature (°C)Time (min)SubstrateCoupling PartnerYield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene150 (MW)102-bromo-13α-estrone 3-methyl etherAnilineHigh[5][6]
Pd₂(dba)₃X-PhosNaOt-BuToluene150 (MW)102-bromo-13α-estrone 3-methyl etherAnilineLow[5][6]

Note: This data, from a different brominated aromatic system, illustrates the significant impact of the palladium precursor on reaction outcome, with Pd(OAc)₂ being superior to Pd₂(dba)₃ in this specific case when using the X-Phos ligand.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates.

General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline

A mixture of 2,6-dichloroquinoxaline (1 equivalent), the corresponding arylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 equivalents) in THF is heated at 90 °C for 8 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-aryl-6-chloroquinoxaline.[1]

General Procedure for Heck Reaction of Bromochromones

A mixture of the bromochromone (1 equivalent), styrene (3.2 equivalents), Pd(OAc)₂ (6 mol%), PPh₃ (12 mol%), and Et₃N (2 equivalents) in NMP is heated at 160 °C for 4 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.[3]

General Procedure for Sonogashira Coupling of 2-(4-bromophenyl)quinoxaline

To a solution of 2-(4-bromophenyl)quinoxaline (1 equivalent) in DMF are added the terminal alkyne (1.5 equivalents), Et₃N (2 equivalents), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (10 mol%). The reaction mixture is heated at 80 °C for 12 hours. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.[4]

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl bromide (1 equivalent), aniline (1.2 equivalents), Pd(OAc)₂ (10 mol%), X-Phos (10 mol%), and KOt-Bu (1.5 equivalents) in toluene is subjected to microwave irradiation at 150 °C for 10 minutes. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography.[5][6]

Visualization of Reaction Workflow

The following diagrams illustrate the fundamental steps in the cross-coupling reactions discussed.

Cross_Coupling_General_Workflow Substrate This compound Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Catalyst Pd(0) Catalyst Catalyst->Reaction_Mixture Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Coupling_Partner->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Product Coupled Product Reaction_Mixture->Product Heat / MW

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The selection of an appropriate catalyst system is paramount for the successful cross-coupling of this compound. While direct comparative data for this specific substrate is limited, analysis of related halo-quinoxaline and brominated heterocyclic systems provides a strong foundation for reaction optimization. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are excellent starting points. Heck reactions may benefit from either Pd(OAc)₂ or Pd(PPh₃)₄, potentially requiring higher temperatures. The Pd(PPh₃)₂Cl₂/CuI system is a reliable choice for Sonogashira couplings. For Buchwald-Hartwig aminations, a screen of palladium precursors in combination with bulky phosphine ligands like X-Phos is recommended. The experimental protocols provided herein serve as a practical starting point for researchers venturing into the synthesis of novel quinoxaline derivatives. Further optimization will likely be necessary to achieve optimal yields for specific substrate combinations.

References

Unveiling the Anticancer Potential of 5-Bromo-2,3-dichloroquinoxaline Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 5-bromo-2,3-dichloroquinoxaline analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes critical workflows and biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

The quinoxaline scaffold is a prominent heterocyclic motif in the design of therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The strategic substitution on the quinoxaline ring system allows for the fine-tuning of their pharmacological profiles. This guide focuses on analogs derived from this compound, a key intermediate for generating a diverse library of compounds with potential antitumor activities. The bromine atom and the two chlorine atoms at positions 5, 2, and 3 respectively, offer reactive sites for nucleophilic substitution, enabling the introduction of various functional groups to explore the chemical space and optimize biological efficacy.

Comparative Analysis of Anticancer Activity

The anticancer activity of a series of 6-bromo-2,3-disubstituted quinoxaline analogs, which serve as close structural surrogates for the 5-bromo isomers, has been evaluated against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), of synthesized compounds derived from 6-bromo-2,3-dichloroquinoxaline. The data is extracted from a study by Al-Marhabi, et al.[1]

Compound IDR2 SubstituentR3 SubstituentMCF-7 (Breast) IC50 (µg/mL)NCI-H460 (Lung) IC50 (µg/mL)SF-268 (CNS) IC50 (µg/mL)
1 -Cl-Cl>100>100>100
3 -Cl-NHNH20.02 ± 0.0030.03 ± 0.0040.01 ± 0.001
4 -ClPyrazol-1-yl0.01 ± 0.0010.02 ± 0.0030.04 ± 0.005
5a -Cl-N=CH-Ph0.02 ± 0.0030.01 ± 0.0010.03 ± 0.004
5b -Cl-N=CH-(p-OCH3-Ph)0.06 ± 0.0080.04 ± 0.0050.05 ± 0.007
9 -NHNH2-NHNH20.08 ± 0.010.07 ± 0.0090.09 ± 0.01
11 Tetrazolo[1,5-a]Tetrazolo[1,5-a]0.01 ± 0.0010.01 ± 0.0010.01 ± 0.001
Doxorubicin (Reference Drug)0.04 ± 0.0050.05 ± 0.0060.06 ± 0.008

Note: The numbering of compounds corresponds to the source literature. The original study focused on 6-bromo-2,3-dichloroquinoxaline.

Structure-Activity Relationship Insights:

From the data presented, several key SAR trends can be deduced:

  • The starting material, 6-bromo-2,3-dichloroquinoxaline (1 ), is inactive, highlighting the necessity of substitutions at the 2 and 3 positions for cytotoxic activity.

  • Introduction of a hydrazinyl group at the 3-position in compound 3 dramatically increases potency against all three cell lines, suggesting that this functional group is crucial for the observed anticancer effect.

  • Further modification of the hydrazinyl moiety to a pyrazole ring (4 ) or a benzylidenehydrazinyl group (5a , 5b ) maintains high potency.

  • Disubstitution with hydrazinyl groups at both positions 2 and 3 (9 ) results in slightly reduced but still potent activity compared to the monosubstituted analog 3 .

  • The fusion of tetrazole rings to the quinoxaline core at the 2 and 3 positions, forming a ditetrazoloquinoxaline (11 ), leads to exceptionally high and broad-spectrum anticancer activity, with IC50 values comparable to or exceeding the reference drug doxorubicin.[1] This suggests that the rigid, planar, and nitrogen-rich tetrazole ring system is highly favorable for cytotoxic activity.

Experimental Protocols

Synthesis of 6-Bromo-2,3-disubstituted Quinoxaline Analogs

The synthesis of the evaluated compounds started from 6-bromo-2,3-dichloroquinoxaline. A general synthetic scheme is as follows:

  • Synthesis of 6-bromo-2-chloro-3-hydrazinylquinoxaline (3): 6-bromo-2,3-dichloroquinoxaline is reacted with one equivalent of hydrazine hydrate in absolute ethanol. The reaction mixture is refluxed, and upon cooling, the product precipitates and is purified by recrystallization.[1]

  • Synthesis of Pyrazole and Benzylidenehydrazinyl Derivatives (4, 5a-b): Compound 3 is then used as a precursor to synthesize further analogs. For example, reaction with acetylacetone yields the pyrazole derivative 4 , while condensation with various benzaldehydes produces the corresponding benzylidenehydrazinyl derivatives (5a-b ).[1]

  • Synthesis of 6-bromo-2,3-dihydrazinylquinoxaline (9): The starting dichloroquinoxaline is reacted with two equivalents of hydrazine hydrate under reflux in ethanol to yield the dihydrazinyl product.[1]

  • Synthesis of 8-bromo-ditetrazolo[1,5-a:5',1'-c]quinoxaline (11): This compound is synthesized by reacting 6-bromo-2,3-dichloroquinoxaline with an excess of sodium azide in ethanol.[1]

In Vitro Anticancer Activity Screening: MTT Assay

The in vitro cytotoxicity of the synthesized quinoxaline analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized quinoxaline compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of growth medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are serially diluted in growth medium to various concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A control group receives medium with DMSO at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path from Synthesis to Biological Insight

To better illustrate the processes and concepts involved in the structure-activity relationship studies of these quinoxaline analogs, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Nucleophilic Substitution (e.g., with hydrazines, azides) start->reaction Reactant analogs Library of Analogs reaction->analogs Products assay In Vitro Anticancer Assay (e.g., MTT Assay) analogs->assay Testing data Quantitative Data (IC50 values) assay->data Results sar Structure-Activity Relationship (SAR) Analysis data->sar Input conclusion Identification of Lead Compounds sar->conclusion Insights Signaling_Pathway GF Growth Factor EGFR EGFR GF->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Quinoxaline Quinoxaline Analog (Kinase Inhibitor) Quinoxaline->EGFR inhibits SAR_Logic cluster_structure Structural Modification cluster_activity Biological Activity Core Quinoxaline Core (5-Bromo) R2 R2 Substituent (-Cl, -NHNH2, Tetrazolo) R3 R3 Substituent (-Cl, -NHNH2, Tetrazolo) Activity Anticancer Potency (IC50) R2->Activity influences R3->Activity influences

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2,3-dichloroquinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of 5-Bromo-2,3-dichloroquinoxaline.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1]Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator with a particulate filter.Protects against inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste. Adherence to local, state, and federal regulations is mandatory.

1. Waste Identification and Segregation:

  • Classification: Treat all this compound waste as hazardous.[2]

  • Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

2. Containment:

  • Primary Container: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • Keep the container away from incompatible materials, heat sources, and direct sunlight.[4]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[3]

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in a laboratory waste log.

  • Do Not: Do not dispose of this chemical down the drain or in regular trash.[1][2]

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

Emergency ScenarioProcedural Steps
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Small Spill Ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2][6]
Large Spill Evacuate the area. Prevent further leakage or spillage if safe to do so. Contact your institution's environmental health and safety (EHS) department or emergency services.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal start Start: this compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous wear_ppe Wear Appropriate PPE is_hazardous->wear_ppe Yes (Assumed) segregate Segregate from non-hazardous waste wear_ppe->segregate contain Place in a labeled, sealed, compatible container segregate->contain store Store in a designated hazardous waste accumulation area contain->store professional_disposal Arrange for collection by a licensed disposal company store->professional_disposal document Document waste disposal professional_disposal->document end Disposal Complete document->end End of Process

References

Personal protective equipment for handling 5-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2,3-dichloroquinoxaline. Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This information is compiled from safety data sheets of structurally similar halogenated quinoxalines.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles should be worn.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be inspected before use. Use proper glove removal technique to avoid skin contact.[1][2]
Body Protection A lab coat or long-sleeved clothing is required to prevent skin contact. For larger scale operations, chemically resistant aprons or coveralls should be considered.[3]
Respiratory For nuisance exposures or when handling powder, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][4]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Prevent dust formation and inhalation.[1][2]

  • Ensure adequate ventilation and use in a chemical fume hood.[2][4]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Keep the container tightly closed.[2][4]

  • Store in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1][2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1][5]
Spill Ensure adequate ventilation. Use personal protective equipment.[1] For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2][4] For large spills, evacuate the area and contact emergency services.[6]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. The label should clearly identify the contents as "Halogenated Organic Waste" and list all chemical constituents.[6]

  • Disposal Method: Dispose of the chemical waste through a licensed chemical waste management company. Do not dispose of it in the sewer system or with regular trash.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[1][2]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G Safe Handling Workflow A 1. Preparation - Review SDS - Don PPE B 2. Handling - Weighing & Transfer (in fume hood) A->B C 3. Experiment - Perform reaction - Monitor process B->C D 4. Decontamination - Clean workspace - Decontaminate equipment C->D E 5. Waste Disposal - Segregate waste - Label containers D->E F 6. Post-Handling - Remove PPE - Wash hands E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dichloroquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dichloroquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.